Propargyl-PEG2-methylamine
Description
Properties
IUPAC Name |
N-methyl-2-(2-prop-2-ynoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-10-7-8-11-6-4-9-2/h1,9H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAFUAQYHXUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220001 | |
| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-76-6 | |
| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG2-methylamine chemical properties and molecular weight.
Propargyl-PEG2-methylamine is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental methodologies, tailored for researchers and professionals in the field of drug development and chemical biology.
Core Chemical Properties and Data
This compound is characterized by its dual reactivity, conferred by a terminal propargyl group and a methylamine (B109427) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile platform for covalently linking diverse molecular entities. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications[1][2].
| Property | Value | Reference |
| Molecular Weight | 157.21 g/mol | [3][4][5] |
| Molecular Formula | C₈H₁₅NO₂ | [1][3][6] |
| CAS Number | 1835759-76-6 | [3][6] |
| Purity | ≥95% - 98% | [6][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage Conditions | -20°C | [6] |
| Appearance | Varies (typically a liquid or solid) | |
| Key Functional Groups | Alkyne (Propargyl), Secondary Amine (Methylamine) | [1][6] |
Molecular Structure and Reactivity
The utility of this compound stems from its orthogonal reactive ends.
-
Propargyl Group: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][8] This reaction is highly specific and efficient, forming a stable triazole linkage with azide-modified molecules under mild, aqueous conditions[9][10].
-
Methylamine Group: The secondary amine is nucleophilic and can be readily coupled with molecules containing electrophilic groups such as carboxylic acids (to form amide bonds), activated NHS esters, and carbonyls (aldehydes or ketones)[1][6].
This dual functionality allows for a two-step, controlled conjugation strategy. For instance, a payload molecule can be attached via the amine group, followed by the "clicking" of the entire complex to a biological target using the propargyl group.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies.[11] The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the payload can then exert its therapeutic effect.
-
PROTAC Development: As a PROTAC (Proteolysis Targeting Chimera) linker, it connects a target-binding ligand and an E3 ligase-binding ligand, inducing the degradation of a target protein.[3][12]
-
PEGylation: The process of attaching PEG chains to proteins or peptides, known as PEGylation, can improve their stability, solubility, and circulation time in the body.[7][8]
-
Bioconjugation and Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or surfaces for detection and purification purposes.[9]
Experimental Protocols
While the synthesis of propargylamines can be complex, involving methods like the A3 coupling of aldehydes, amines, and alkynes, users of this compound are typically focused on its application in conjugation reactions.[13][14]
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for labeling an azide-modified biological molecule with this compound (which should first be conjugated to a molecule of interest via its amine handle if not already).
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound (or its pre-functionalized derivative)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
-
DMSO for stock solutions
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the propargyl-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-functionalized molecule. A typical starting point is to use a 1.5 to 5-fold molar excess of the propargyl compound relative to the azide.
-
Add the TBTA ligand to the mixture. The final concentration should be equivalent to the copper concentration to prevent copper-mediated damage to the biomolecule.
-
Add the CuSO₄ solution to the reaction. A final concentration of 0.1 to 1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1 to 5 mM.
-
Adjust the final volume with the reaction buffer. The amount of organic solvent (like DMSO) should ideally be kept below 10% of the total volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, the final conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.
-
This protocol is a general guideline and may require optimization for specific molecules and applications. The concentrations of reactants and catalyst, as well as reaction time and temperature, can be adjusted to achieve the desired outcome.[10]
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Taskcm [taskcm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound 1835759-76-6 | MCE [medchemexpress.cn]
- 5. 1835759-76-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 1835759-76-6 | BroadPharm [broadpharm.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. interchim.fr [interchim.fr]
- 11. Propargyl-PEG2-amine | Alkynyls | Ambeed.com [ambeed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propargylic amine synthesis by amination [organic-chemistry.org]
The Methylamine Group as a Nucleophile in Amide Bond Formation with N-Hydroxysuccinimide Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of the methylamine (B109427) group in reactions with N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation and is widely employed in research, diagnostics, and the development of therapeutics, including antibody-drug conjugates (ADCs). Understanding the kinetics, reaction conditions, and potential side reactions is critical for the successful design and execution of conjugation strategies.
Core Principles of the Methylamine-NHS Ester Reaction
The fundamental reaction between a methylamine group and an NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine of methylamine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This process forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]
The efficiency of this reaction is primarily determined by the competition between two processes:
-
Aminolysis: The desired reaction of the methylamine with the NHS ester.
-
Hydrolysis: The competing reaction of the NHS ester with water, which renders the ester inactive.[1]
The balance between these two reactions is heavily influenced by the reaction conditions, most notably the pH of the solution.
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[1] It directly influences the nucleophilicity of the methylamine group and the stability of the NHS ester.
-
Amine Reactivity: The reactive species is the deprotonated primary amine. At a pH below the pKa of methylamine's conjugate acid (pKa ≈ 10.6), the amine group is predominantly protonated (-NH3+) and thus non-nucleophilic, significantly reducing the reaction rate. As the pH increases above the pKa, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the conjugation reaction.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which is accelerated at higher pH values.[2] This degradation of the NHS ester reduces the overall yield of the desired conjugate.
Therefore, the optimal pH for the reaction of methylamine with an NHS ester is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The optimal pH range for modifications of amino groups with NHS esters is generally between 7.2 and 8.5.[][4]
Quantitative Data
Stability of NHS Esters
The stability of NHS esters is highly dependent on pH. The following table summarizes the half-life of NHS esters at various pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[4]
Reaction Kinetics
While extensive kinetic data for the reaction of NHS esters with methylamine specifically is limited in readily available literature, studies on similar primary amines provide a strong basis for understanding its reactivity. The reaction of anisoyl-NHS with methylamine in aqueous dioxane at pH 10.5 and 24.8 °C has a reported observed rate constant (k_obsd) as a point of reference. More broadly, the aminolysis of NHS esters with various primary amines follows first-order kinetics with respect to the amine concentration in aqueous solutions.[5]
| Amine | pKa | Second-Order Rate Constant (k1) (M⁻¹s⁻¹) | Conditions |
| Methylamine | 10.63 | Data not consolidated in a comparable format | Anisoyl-NHS, aqueous dioxane (20% v/v), 24.8 °C, pH 10.5 |
| Glycine | 9.78 | 1.13 x 10³ | p-methoxybenzoic acid NHS ester, aqueous dioxane (20% v/v), 25 °C |
| β-Alanine | 10.19 | 2.50 x 10³ | p-methoxybenzoic acid NHS ester, aqueous dioxane (20% v/v), 25 °C |
| ε-Aminocaproic acid | 10.75 | 3.50 x 10³ | p-methoxybenzoic acid NHS ester, aqueous dioxane (20% v/v), 25 °C |
Qualitative data suggests a direct correlation between amine basicity and the nucleophilic rate constant.[5]
Experimental Protocols
General Protocol for Conjugating a Small Molecule Containing a Methylamine Group to a Protein
This protocol describes a general method for labeling a protein with a small molecule that has been functionalized with an NHS ester, reacting with the protein's lysine (B10760008) residues. For a molecule containing a methylamine to be conjugated to a protein, the protein would first need to be activated to present an NHS ester.
Materials:
-
Protein of interest
-
NHS ester-functionalized small molecule
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized small molecule in DMF or DMSO to a concentration of 1-10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted small molecule and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol for Conjugating a Methylamine-Containing Linker to a Carboxyl Group on a Peptide
This protocol details the two-step carbodiimide-mediated coupling of a methylamine-containing linker to a peptide's C-terminus or the side chain of aspartic or glutamic acid.
Materials:
-
Peptide with at least one carboxyl group
-
Methylamine-containing linker (e.g., Hydroxy-PEG3-methylamine)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Group: Add EDC and NHS to the dissolved peptide solution. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the methylamine-containing linker to the activated peptide solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
Quenching: Add the Quenching Solution to hydrolyze any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the conjugate using reverse-phase HPLC.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of a methylamine group with an NHS ester.
Experimental Workflow
Caption: General experimental workflow for protein conjugation with an NHS ester.
Conclusion
The reaction of a methylamine group with an N-hydroxysuccinimide ester is a robust and efficient method for forming stable amide bonds, which is of paramount importance in the field of drug development and bioconjugation. The success of this reaction is highly dependent on careful control of the reaction conditions, particularly pH, to favor aminolysis over the competing hydrolysis reaction. While highly selective for primary amines, researchers should be aware of potential side reactions with other nucleophilic groups under certain conditions. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of conjugation strategies involving the methylamine functional group.
References
- 1. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 2. asianpubs.org [asianpubs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the precise control over a drug's pharmacokinetic and pharmacodynamic profile is paramount to achieving optimal efficacy and safety. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in drug development, offering a versatile solution to many of the challenges associated with the systemic delivery of therapeutic agents.[1] PEGylation, the process of covalently attaching PEG chains to a molecule, can dramatically alter the properties of peptides, proteins, antibody-drug conjugates (ADCs), and small molecules.[2] This in-depth guide explores the fundamental principles of PEG linkers, their diverse applications, and the critical considerations for their implementation in drug design and development.
Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units. Its biocompatibility, lack of toxicity, and low immunogenicity make it an ideal candidate for pharmaceutical applications.[] When used as linkers, PEG chains act as flexible, hydrophilic spacers that can significantly enhance the therapeutic index of a drug. Key benefits of incorporating PEG linkers include improved solubility and stability, extended circulation half-life, and reduced immunogenicity.[4]
Core Principles of PEG Linkers
The foundational properties of PEG linkers that drive their utility in drug development are multifaceted. The "stealth" properties of PEG create a hydration shell around the conjugated molecule, which masks it from the immune system and reduces recognition by proteolytic enzymes.[5] This steric hindrance also increases the hydrodynamic radius of the drug, leading to decreased renal clearance and a prolonged presence in circulation.[6]
Structural Diversity of PEG Linkers
PEG linkers are not a monolith; they exist in various architectures, each offering distinct advantages:
-
Linear PEG Linkers: The most common type, consisting of a single, straight chain of ethylene oxide units.[5]
-
Branched PEG Linkers: These possess multiple PEG arms extending from a central core, which can provide a greater hydrodynamic volume and enhanced shielding compared to linear PEGs of the same molecular weight.[6]
-
Monodisperse vs. Polydisperse PEG Linkers: Monodisperse, or discrete, PEGs (dPEGs) have a precisely defined molecular weight and structure, ensuring batch-to-batch consistency and a homogenous final product.[6] Polydisperse PEGs are a mixture of chains with varying lengths, characterized by an average molecular weight.[6]
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG moiety in response to specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in tumor tissue). Non-cleavable linkers remain attached to the drug, and the entire conjugate is internalized by the target cell.[7]
Quantitative Impact of PEG Linkers on Drug Properties
The length and structure of a PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of a drug. The following tables summarize key data from various studies.
Table 1: Effect of PEG Linker Molecular Weight on Protein Drug Half-Life
| Protein/Peptide | PEG Molecular Weight (kDa) | Resulting Half-Life (hours) | Fold Increase vs. Unmodified |
| Arginase | 5 | 12 | 12 |
| TNF-α | 20 (linear) | 2.25 | 48 |
| ZHER2:2891 Affibody | 4 | 0.82 | 2.5 |
| ZHER2:2891 Affibody | 10 | 3.65 | 11.2 |
| Recombinant IL-2 | 40 (effective MW) | >8-fold increase | >8 |
Data synthesized from multiple sources.[8][9]
Table 2: Influence of PEG Linker Length on ADC Clearance in Rats
| PEG Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[10]
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Varying PEG Lengths
| Conjugate | PEG Molecular Weight (kDa) | IC50 (nM) | Fold Reduction in Cytotoxicity |
| ZHER2-SMCC-MMAE (HM) | 0 | ~1 | - |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | ~4.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | ~22 | 22 |
Data adapted from a study on affibody-based drug conjugates.
Signaling Pathways and Experimental Workflows
PEGylated drugs often target specific signaling pathways implicated in disease. The diagrams below, generated using the DOT language, illustrate a key signaling pathway targeted by a PEGylated therapeutic and a general workflow for the development of such a drug.
Caption: Inhibition of the HER2 signaling cascade by a PEGylated antibody.
Caption: A streamlined workflow for developing a PEGylated therapeutic.
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Monoclonal Antibody
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to lysine (B10760008) residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.[11]
-
Ensure the pH of the buffer is between 7.0 and 8.5 to facilitate the reaction with primary amines.[]
-
-
PEG-NHS Ester Solution Preparation:
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the antibody. A 20-fold molar excess is a common starting point.[13]
-
Slowly add the calculated volume of the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[][15]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated antibody from unreacted PEG and other small molecules using a pre-equilibrated SEC column.[15]
-
Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the PEGylated mAb.
-
Protocol 2: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol provides a general method for determining the degree of PEGylation using MALDI-TOF MS.
Materials:
-
PEGylated protein sample
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)[4]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the PEGylated protein sample if necessary to remove salts and other interfering substances.
-
Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
-
Target Spotting:
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range to detect the unmodified and PEGylated protein species. Linear mode is typically used for large molecules.[4]
-
Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.[4]
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains.
-
The mass difference between the peaks will correspond to the molecular weight of the attached PEG chain.
-
The relative intensities of the peaks can be used to determine the distribution of PEGylated species and the average degree of PEGylation.
-
Conclusion
PEG linkers represent a powerful and versatile platform in drug development, enabling the optimization of a wide range of therapeutic molecules.[5] By carefully selecting the appropriate PEG architecture, molecular weight, and conjugation chemistry, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug to enhance its therapeutic window. The continued innovation in PEG linker technology, including the development of novel cleavable systems and more complex architectures, promises to further expand the utility of PEGylation in creating safer and more effective medicines.[] As our understanding of the intricate relationship between PEG structure and biological function deepens, so too will our ability to rationally design the next generation of targeted therapies.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 6. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. confluore.com [confluore.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to PROTAC Synthesis: The Core Principles of Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that covalently connects the two.[3][5] The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation of a productive ternary complex, degradation efficiency, target selectivity, and overall physicochemical properties.[6][7]
This guide provides an in-depth overview of the fundamental principles governing PROTAC synthesis, with a specific focus on the strategic design and implementation of bifunctional linkers.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][4] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[8]
The Critical Role and Types of Bifunctional Linkers
The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are paramount for achieving optimal degradation.[9][10] A poorly designed linker can lead to steric clashes that prevent ternary complex formation, while an overly long or flexible linker might result in an unproductive complex geometry that does not support efficient ubiquitination.[9][11]
Common Linker Types:
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most prevalent linker motifs due to their synthetic accessibility, flexibility, and the ease with which their length can be tuned.[5][12] PEG linkers, composed of ethylene (B1197577) glycol units, enhance hydrophilicity and water solubility.[13][14] While synthetically tractable, these flexible linkers can sometimes have reduced metabolic stability.[13] Approximately 55% of published PROTACs use PEG linkers, while 30% use alkyl chains.[5]
-
Rigid Linkers: To introduce conformational constraints and improve metabolic stability, rigid motifs are often incorporated.[13] Common rigid elements include cycloalkane structures (piperazine, cyclohexane) and triazole rings.[13] Triazole-containing linkers, often synthesized via "click chemistry," are particularly popular due to their high stability and straightforward synthesis.[13][]
Core Synthesis Strategies: The Power of Modularity
Empirical optimization of a PROTAC often requires synthesizing and screening large libraries of compounds with varied linkers.[5][] Modern synthetic strategies focus on modular and efficient assembly to accelerate this process.
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern PROTAC synthesis.[16][] This highly efficient and specific reaction allows for the rapid covalent joining of two molecular fragments: one functionalized with an azide (B81097) and the other with a terminal alkyne.[18] This modular approach enables the creation of diverse PROTAC libraries by combining different warheads, linkers, and E3 ligase ligands in a combinatorial fashion.[5][18]
Data Presentation: The Quantitative Impact of Linker Design
The choice of linker directly impacts the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of a PROTAC.[19][20] Optimizing linker length is a critical, empirical step in PROTAC development.
Table 1: Impact of Linker Length on Target Degradation This table summarizes data from studies where linker length was systematically varied, demonstrating its effect on degradation efficiency.
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [19] |
| Alkyl/Ether | 21 | 3 | 96 | [19] | |
| Alkyl/Ether | 29 | 292 | 76 | [19] | |
| ERα | PEG | 12 | Effective degradation | - | [19][21][22] |
| PEG | 16 | More Potent | - | [19][21][22] | |
| BTK | Non-covalent | N/A | 2.2 | 97 | [23] |
| Irreversible Covalent | N/A | 5.3 | 98 | [23] | |
| Reversible Covalent | N/A | 4.3 | 95 | [23] |
Note: "Effective" and "More Potent" are qualitative descriptions from the source when specific DC₅₀ values were not provided in the snippet. The data clearly shows a non-linear relationship where an optimal linker length exists.
Key Experimental Protocols
Validating a newly synthesized PROTAC requires a suite of biochemical and cellular assays.
Protocol 1: General PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes a general method for coupling an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.
-
Reagent Preparation: Dissolve the alkyne-containing warhead (1.0 eq) and the azide-containing E3 ligase ligand (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add a solution of copper(II) sulfate (B86663) (CuSO₄, ~0.1 eq) to the reaction mixture.
-
Reducing Agent: Add a solution of sodium ascorbate (B8700270) (~0.2 eq) to reduce Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis for Protein Degradation
This is the gold-standard assay to confirm and quantify POI degradation in cells.[24][25]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[24] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[24][25]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25][26] Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[25] Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading for each sample.[24]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[25] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[24]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis: Wash the membrane again with TBST. Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[24] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[25]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a biophysical technique used to determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry of interactions, which is crucial for understanding ternary complex cooperativity.[27][28]
-
Objective: To measure the binding affinities of the PROTAC to the POI and E3 ligase individually (binary) and together (ternary).
-
Binary Titration (PROTAC to E3 Ligase):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20 times higher concentration) in the injection syringe.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution and record the heat changes.
-
Analyze the data using a one-site binding model to determine the binary binding affinity (Kᴅ1).[28]
-
-
Binary Titration (PROTAC to POI):
-
Repeat the process above, with the POI solution in the cell and the PROTAC in the syringe, to determine Kᴅ2.[28]
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Perform the titration by injecting the PROTAC solution into the pre-formed binary complex.
-
Analyze the data to determine the apparent Kᴅ for ternary complex formation.[28]
-
-
Cooperativity (α) Calculation: Cooperativity is calculated as α = Kᴅ1 / Kᴅ(ternary) or α = Kᴅ2 / Kᴅ(ternary). An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other, which is a hallmark of a successful PROTAC.
Application in Signaling Pathways
PROTACs can be designed to target key nodes in signaling pathways implicated in disease. For example, targeting a mutated kinase like KRAS G12C can lead to its degradation, thereby shutting down the downstream MAPK signaling pathway that drives tumor proliferation.[3]
Conclusion
The synthesis of effective PROTACs is a multifactorial challenge where the bifunctional linker plays a central, active role. The historical "trial and error" approach to linker design is rapidly being replaced by more rational, structure-guided methods and high-throughput synthetic platforms.[5][6] Modular strategies, particularly those employing click chemistry, have proven invaluable for accelerating the optimization of linker length, composition, and attachment points.[18] By integrating efficient synthesis with robust biophysical and cellular validation, researchers can unlock the full potential of targeted protein degradation, paving the way for a new generation of therapeutics against previously "undruggable" targets.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 28. benchchem.com [benchchem.com]
Propargyl-PEG2-methylamine: A Technical Guide for Researchers
Introduction
Propargyl-PEG2-methylamine is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of targeted drug delivery and induced protein degradation. Its structure, featuring a terminal propargyl group and a primary methylamine (B109427), allows for sequential and orthogonal conjugation to various biomolecules and small molecule effectors. This guide provides an in-depth overview of its identification, properties, and applications, with a focus on experimental protocols for its use in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Identification and Properties
This compound is chemically defined as 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)methanamine. Its key identifying feature is its Chemical Abstracts Service (CAS) number: 1835759-76-6 [1][2][3][4][5][6]. The molecule consists of a propargyl group, providing an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a two-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation, and a terminal methylamine for amide bond formation with activated carboxylic acids.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 1835759-76-6 | [1][2][3][4][5][6] |
| Molecular Formula | C8H15NO2 | [3] |
| Molecular Weight | 157.2 g/mol | [1][3][7] |
| Purity | Typically ≥98% | [3] |
| Appearance | Liquid | [8] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C | [3] |
Core Applications and Experimental Workflows
This compound's bifunctional nature makes it a versatile tool for covalently linking two different molecules. The propargyl group's alkyne is a handle for click chemistry, while the methylamine group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3][7] This allows for a modular approach to synthesizing complex bioconjugates.
The following diagram illustrates the general experimental workflow for utilizing this compound as a linker.
Caption: General workflow for synthesizing a bifunctional molecule using this compound.
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Protocol 1: Amide Bond Formation with an NHS Ester
This protocol describes the conjugation of the methylamine group of this compound to a molecule containing an NHS ester.
Materials:
-
Molecule of interest with an NHS ester functional group
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the amine may be used to drive the reaction to completion.
-
-
Conjugation Reaction:
-
Slowly add the dissolved NHS ester to the this compound solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a small amount of quenching buffer (e.g., Tris-HCl) to the reaction mixture to consume any unreacted NHS ester.
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting propargyl-functionalized molecule using an appropriate method, such as reverse-phase HPLC or silica gel chromatography, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques like LC-MS and NMR.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the propargyl-functionalized molecule (from Protocol 1) to an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification:
-
Purify the final conjugate using a suitable method. For protein conjugates, size-exclusion chromatography is often used to remove excess reagents. For small molecule conjugates, reverse-phase HPLC is typically employed.
-
-
Characterization:
-
Characterize the final product by LC-MS to confirm the molecular weight of the conjugate and assess its purity.
-
Application in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[11][12] The linker component of a PROTAC, for which this compound is well-suited, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]
The following diagram illustrates the role of a PROTAC, synthesized using a linker like this compound, in mediating protein degradation.
Caption: Signaling pathway for PROTAC-induced protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its defined structure and bifunctional nature enable the straightforward and modular synthesis of complex molecules like ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in various research endeavors. As with any chemical synthesis, reaction conditions may require optimization for specific substrates to achieve desired yields and purity.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. 1835759-76-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. axispharm.com [axispharm.com]
- 10. This compound | 1835759-76-6 [chemicalbook.com]
- 11. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the solubility of Propargyl-PEG2-methylamine in various solvents.
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-methylamine is a bifunctional linker molecule increasingly utilized in bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Its structure, incorporating a reactive propargyl group, a flexible hydrophilic di-ethylene glycol (PEG2) spacer, and a nucleophilic methylamine (B109427) group, makes it a versatile tool for covalently linking molecules. A thorough understanding of its solubility in various solvents is critical for its effective use in experimental design, ensuring homogeneity in reaction mixtures, and for purification and formulation processes. This guide provides a summary of known solubility characteristics and a detailed protocol for quantitative solubility determination.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogeneous solution. For linker molecules like this compound, the presence of both hydrophobic (propargyl group) and hydrophilic (PEG spacer, methylamine) moieties results in a varied solubility profile. The hydrophilic PEG chain generally enhances solubility in aqueous media.
Qualitative Solubility Data
Publicly available data from various chemical suppliers provides a qualitative overview of the solubility of this compound. This information is summarized in the table below. It is important to note that these are general statements and do not provide quantitative limits.
| Solvent | Solubility |
| Water | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
This data indicates good general solubility in both aqueous and common polar aprotic organic solvents, which is advantageous for a wide range of bioconjugation reactions.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data (e.g., in mg/mL or mmol/L), a standardized experimental protocol is required. The following section outlines a detailed methodology based on the widely accepted equilibrium "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Objective:
To determine the maximum soluble concentration of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Acetonitrile)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatic shaker incubator
-
Centrifuge capable of handling vials
-
Syringes and syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS) or an NMR spectrometer
Methodology: Shake-Flask Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Record the precise weight of the compound added.
-
Pipette a precise volume of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear as a slurry with undissolved solid remaining.
-
-
Sample Clarification:
-
After equilibration, remove the vials and let them stand to allow larger particles to settle.
-
To remove all undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect a precise aliquot of the clear supernatant. For enhanced clarity, the supernatant can be passed through a 0.22 µm syringe filter. This step is critical to avoid transferring any solid particles.
-
-
Quantification:
-
The concentration of the dissolved this compound in the clarified supernatant is then determined using a suitable analytical method.
-
Option A: Quantification by HPLC
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the saturated sample supernatant by HPLC. Since the analyte lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.
-
Construct a calibration curve by plotting the detector response against the concentration of the standards.
-
Determine the concentration of the sample by interpolating its detector response on the calibration curve.
-
-
Option B: Quantification by qNMR
-
Add a precise amount of an internal standard (a compound with known purity and a signal that does not overlap with the analyte) to a known volume of the clarified supernatant.
-
Acquire a 1H NMR spectrum under quantitative conditions (ensuring full signal relaxation).
-
Integrate a well-resolved, unique signal from this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, the number of protons for each signal, and the known concentration of the internal standard.
-
-
Workflow for Solubility Determination
The following diagram illustrates the logical steps of the experimental protocol described above.
References
Heterobifunctional Crosslinkers for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features of heterobifunctional crosslinkers, their application in protein modification, and detailed methodologies for their use. We will delve into the chemical properties, selection criteria, and practical applications of these versatile reagents, with a focus on enabling researchers to design and execute robust bioconjugation strategies.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential conjugation of two different molecules.[1] This "two-step" reaction capability is a key advantage over homobifunctional crosslinkers, as it minimizes the formation of undesirable homodimers and polymers.[2] The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm.
Key Features:
-
Distinct Reactive Groups: Each end of the crosslinker targets a different functional group on a protein, such as primary amines (-NH2) on lysine (B10760008) residues or the N-terminus, and sulfhydryls (-SH) on cysteine residues.[3] This allows for controlled and specific conjugation.
-
Spacer Arm: The spacer arm dictates the distance between the two conjugated molecules. Its properties, such as length, hydrophilicity (e.g., PEGylated spacers), and cleavability (e.g., disulfide bonds), are critical for the functionality of the final conjugate.[3]
-
Controlled Reaction: The ability to perform the conjugation in two distinct steps allows for the purification of the intermediate product, leading to a more defined and homogenous final conjugate.[2]
Data Presentation: Quantitative Properties of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is crucial for successful protein modification. The following tables summarize key quantitative data for some commonly used crosslinkers to aid in this selection process.
Table 1: Amine-Reactive & Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| SMCC | NHS ester, Maleimide (B117702) | 8.3 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No | No |
| BMPS | NHS ester, Maleimide | 6.9 | No | Yes | No |
| GMBS | NHS ester, Maleimide | 7.4 | No | Yes | No |
| EMCS | NHS ester, Maleimide | 9.4 | No | Yes | No |
| SPDP | NHS ester, Pyridyldithiol | 6.8 | No | Yes | Yes (DTT) |
| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | No | Yes | Yes (DTT) |
Data sourced from multiple references.[4][5]
Table 2: Photoreactive Heterobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| SDA (NHS-Diazirine) | NHS ester, Diazirine | 3.9 | No | Yes | No |
| Sulfo-SDA | Sulfo-NHS ester, Diazirine | 3.9 | Yes | No | No |
| LC-SDA | NHS ester, Diazirine | 12.5 | No | Yes | No |
| SDAD (NHS-SS-Diazirine) | NHS ester, Diazirine | 12.5 | No | Yes | Yes (DTT) |
| Sulfo-SDAD | Sulfo-NHS ester, Diazirine | 12.5 | Yes | No | Yes (DTT) |
| SANPAH | NHS ester, Phenyl Azide | 18.2 | No | Yes | No |
| Sulfo-SANPAH | Sulfo-NHS ester, Phenyl Azide | 18.2 | Yes | No | No |
Data sourced from multiple references.[6][7][8]
Table 3: Optimal Reaction Conditions for Common Reactive Groups
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Buffers | Quenching Reagent |
| NHS ester | Primary Amine (-NH2) | 7.2 - 8.5 | Phosphate, Bicarbonate/Carbonate, HEPES, Borate | Tris, Glycine |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Phosphate, MES | Cysteine, 2-Mercaptoethanol |
| Diazirine | Any C-H or N-H bond | 7.2 - 8.0 (for initial NHS ester reaction) | Phosphate, HEPES | N/A (light-activated) |
| Pyridyldithiol | Sulfhydryl (-SH) | 7.0 - 8.0 | Phosphate, HEPES | DTT (for cleavage) |
Information compiled from various sources.[6][7]
Experimental Protocols
The following are detailed methodologies for common applications of heterobifunctional crosslinkers.
Preparation of an Antibody-Drug Conjugate (ADC) using SMCC
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.
Materials:
-
Antibody (1-10 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers:
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8
-
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in the Amine Reaction Buffer. If not, perform a buffer exchange using a desalting column.
-
-
SMCC Stock Solution Preparation:
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Antibody Activation with SMCC:
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The exact molar ratio should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to prevent the quenching of the thiol-containing drug.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Add the drug solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Quench any unreacted maleimide groups by adding L-cysteine or N-acetylcysteine to a final concentration of 1 mM. Incubate for an additional 15-30 minutes.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug and other small molecules.
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.
-
Photo-Affinity Labeling of Protein Complexes using a Diazirine Crosslinker (e.g., SDA)
This protocol describes a general workflow for identifying protein-protein interactions using a photoreactive heterobifunctional crosslinker.[9]
Materials:
-
Protein of interest ("bait" protein) and potential interacting partners ("prey" proteins) in a suitable buffer (e.g., PBS or HEPES, pH 7.5)
-
SDA (Succinimidyl diazirine) crosslinker
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (350-370 nm)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry sample preparation reagents
Procedure:
-
Bait Protein Modification:
-
Prepare a 10 mM stock solution of the SDA crosslinker in anhydrous DMSO immediately before use.
-
Add a 20- to 50-fold molar excess of the SDA crosslinker to the bait protein solution (typically < 5 mg/mL).[9]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[9]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM Tris and incubate for 15 minutes on ice.[9]
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Formation of Protein Complex:
-
Mix the modified bait protein with the prey protein(s) under conditions that favor their interaction.
-
Incubate to allow for complex formation.
-
-
Photo-Crosslinking:
-
Expose the protein complex solution to UV light (350-370 nm) for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined.[7]
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes.
-
Confirm the identity of the crosslinked partners by Western blotting using antibodies specific to the bait and prey proteins.
-
-
Identification of Interaction Sites (Optional):
-
Excise the crosslinked protein band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and map the interaction interface.
-
Mandatory Visualizations
Logical Workflow for Heterobifunctional Crosslinker Selection
Caption: A logical workflow for selecting a heterobifunctional crosslinker.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: A streamlined workflow for creating an Antibody-Drug Conjugate (ADC).
Simplified EGF Receptor Signaling Pathway
Caption: A simplified representation of the EGF receptor signaling cascade.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Heterobifunctional Crosslinkers [proteochem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Transformative Power of PEGylation: An In-depth Technical Guide to Enhancing Drug Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This in-depth technical guide explores the fundamental principles of PEGylation and its profound impact on improving the solubility and stability of pharmaceuticals, thereby enhancing their therapeutic efficacy and safety profiles. Through a comprehensive review of scientific literature, this guide provides quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers with the knowledge to effectively leverage PEGylation in their drug development endeavors.
The Imperative for Enhanced Drug Properties
Many promising drug candidates, including proteins, peptides, and small molecules, face significant hurdles in clinical development due to poor aqueous solubility and inherent instability. These limitations can lead to suboptimal bioavailability, rapid clearance from the body, and reduced therapeutic efficacy. PEGylation offers a robust solution to these challenges by altering the physicochemical properties of the parent molecule.
Mechanisms of PEGylation-Induced Improvements
The remarkable benefits of PEGylation stem from the unique properties of the PEG polymer. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a drug, imparts several advantageous characteristics.
Enhanced Solubility
PEGylation significantly increases the water solubility of hydrophobic drugs. The long, flexible PEG chains create a hydrophilic shell around the drug molecule, effectively masking its hydrophobic core and facilitating its dissolution in aqueous environments. This is particularly crucial for poorly soluble compounds that would otherwise require complex and potentially toxic formulation strategies. The mechanism involves the formation of hydrogen bonds between the ether oxygen atoms of the PEG backbone and water molecules, creating a hydration layer that enhances the overall solubility of the conjugate.
Improved Stability
PEGylation provides a steric shield that protects the drug from enzymatic degradation and proteolytic cleavage. This protective "cloud" hinders the approach of proteases and other degrading enzymes, thereby extending the drug's half-life in circulation. Furthermore, the hydrophilic nature of PEG can stabilize the three-dimensional structure of proteins, preventing aggregation and denaturation, which are common causes of instability and loss of biological activity. This enhanced stability translates to a longer shelf-life and a more robust product profile.
Quantitative Impact of PEGylation
The improvements in drug properties afforded by PEGylation are not merely qualitative. Numerous studies have quantified the significant enhancements in solubility and pharmacokinetic parameters.
Solubility Enhancement
The following table summarizes the quantitative increase in solubility for select drugs after PEGylation.
| Drug | PEGylation Strategy | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | Liposomal formulation with PEGylated phospholipids | Significantly increased | [1][2] |
| Curcumin (B1669340) | Complex with PEG 6000 | ~58-fold (from 0.432 µg/mL to 25.3 µg/mL) | [3] |
| Curcumin | Covalent linkage to 35 kDa PEG | Better solubility than parent drug | [4] |
| Silybin | Prodrug with linear PEG | >20,000-fold (from 0.0401 mg/mL to 800 mg/mL) | [4] |
Extension of Plasma Half-Life
PEGylation's ability to increase the hydrodynamic radius of a drug and shield it from clearance mechanisms leads to a dramatic extension of its plasma half-life.
| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon-α2b | ~2-3 hours | ~40 hours | ~13-20 | [5][6] |
| Interferon-α2a | ~5.1 hours | ~65 hours | ~13 | [6] |
| Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | Short half-life | ~40.6 hours (PEG30-rhG-CSF) | - | [7][8] |
| Asparaginase (E. coli) | ~1.2 days | ~5.7 days | ~4.75 | [9][10] |
| Paclitaxel (in conventional liposomes) | 5.05 hours | 17.8 hours (in PEGylated liposomes) | ~3.5 | [1][2] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to PEGylation, from the conjugation reaction to the characterization of the final product.
Protein PEGylation using an Amine-Reactive PEGylating Agent
This protocol describes a general procedure for the covalent attachment of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.
Materials:
-
Protein of interest
-
NHS-activated PEG (e.g., mPEG-NHS)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
Characterization equipment (e.g., SDS-PAGE, HPLC, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEGylation Reaction:
-
Calculate the required amount of NHS-activated PEG to achieve the desired molar excess (typically 5-20 fold molar excess over the protein).
-
Dissolve the NHS-activated PEG in a small volume of the reaction buffer immediately before use.
-
Add the PEG solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG. Incubate for 30 minutes at room temperature.
-
Purification of PEGylated Protein:
-
Remove unreacted PEG and quenching reagents using a suitable chromatography technique. Size-exclusion chromatography (SEC) is often effective for separating the higher molecular weight PEGylated protein from smaller unreacted molecules. Ion-exchange chromatography can be used to separate based on charge differences between the native and PEGylated protein.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
-
Characterization of PEGylated Protein:
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the native protein. The PEGylated protein will appear as a broader band due to the heterogeneity of PEGylation.
-
HPLC: Use reversed-phase or size-exclusion HPLC to assess the purity and heterogeneity of the PEGylated product.
-
Mass Spectrometry: Employ MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated protein and the degree of PEGylation (number of PEG chains attached).
-
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[12][13][14][15][16]
Materials:
-
Test compound (native and PEGylated)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of the test compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a solid phase remains after reaching equilibrium.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The shaking should be vigorous enough to ensure adequate mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid or filter the suspension through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Assessment of Proteolytic Stability
This protocol provides a method to evaluate the resistance of a PEGylated protein to enzymatic degradation.
Materials:
-
Native and PEGylated protein
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Digestion Buffer: Buffer optimal for the activity of the chosen protease (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)
-
Quenching solution (e.g., protease inhibitor cocktail, or a solution to denature the protease like 1% trifluoroacetic acid)
-
SDS-PAGE or RP-HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare solutions of the native and PEGylated protein at the same concentration in the digestion buffer.
-
Prepare a stock solution of the protease in the digestion buffer.
-
-
Digestion:
-
Add the protease to the protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).
-
Incubate the reaction mixtures at the optimal temperature for the protease (e.g., 37°C).
-
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.
-
Quenching: Immediately stop the proteolytic reaction in the withdrawn aliquots by adding the quenching solution.
-
Analysis:
-
SDS-PAGE: Analyze the quenched samples by SDS-PAGE. The disappearance of the protein band over time indicates degradation. Compare the degradation rate of the native protein to the PEGylated protein.
-
RP-HPLC: Analyze the samples by RP-HPLC. The decrease in the peak area of the intact protein over time can be used to quantify the rate of degradation.
-
Visualizing Key Concepts in PEGylation
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes related to PEGylation.
Signaling Pathway of PEGylated Interferon-α
Caption: Signaling cascade initiated by PEGylated Interferon-α binding to its receptor.[17][18][19][20]
Experimental Workflow for Protein PEGylation and Characterization
Caption: A typical workflow for the PEGylation and subsequent purification and characterization of a protein.[21]
Logical Framework for Selecting a PEGylation Strategy
References
- 1. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]
- 4. Pegylated G-CSF Inhibits Blood Cell Depletion, Increases Platelets, Blocks Splenomegaly, and Improves Survival after Whole-Body Ionizing Irradiation but Not after Irradiation Combined with Burn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Subcutaneous Single Doses of Pegylated Human G-CSF Mutant (PEG30-rhG-CSF) in Beagle Dogs | Cancer Biology & Medicine [cancerbiomed.org]
- 8. cancerbiomed.org [cancerbiomed.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Asparaginase pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. enamine.net [enamine.net]
- 17. ashpublications.org [ashpublications.org]
- 18. ClinPGx [clinpgx.org]
- 19. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG2-methylamine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG2-methylamine is a versatile, non-cleavable linker that offers a balance of hydrophilicity and reactivity for the precise construction of ADCs.
These application notes provide a comprehensive, step-by-step guide for the use of this compound in ADC development. This bifunctional linker features a terminal methylamine (B109427) group for conjugation to a cytotoxic payload and a propargyl group for bioorthogonal "click" chemistry with an azide-modified antibody. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the resulting ADC.[1]
This guide covers the entire workflow, from payload modification and antibody functionalization to the final conjugation, purification, and in vitro evaluation of the ADC.
I. Overall Workflow for ADC Development using this compound
The development of an ADC using this compound can be systematically approached in four main stages:
-
Payload Modification : The cytotoxic drug is first conjugated to the this compound linker.
-
Antibody Modification : A bioorthogonal azide (B81097) handle is introduced onto the monoclonal antibody.
-
ADC Conjugation : The modified payload and antibody are joined via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
ADC Purification and Characterization : The final ADC is purified and characterized to determine its critical quality attributes, such as drug-to-antibody ratio (DAR) and in vitro potency.
Caption: Overall workflow for ADC development using this compound.
II. Experimental Protocols
Protocol 1: Payload Modification - Conjugation of this compound to a Carboxylic Acid-Containing Payload
This protocol describes the activation of a cytotoxic payload containing a carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the methylamine group of the linker.
Materials:
-
Carboxylic acid-containing cytotoxic payload
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.5 M MES buffer, pH 5.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Payload Activation: a. Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester-activated payload. The progress can be monitored by LC-MS.
-
Conjugation to Linker: a. In a separate vial, dissolve this compound (2 equivalents) in anhydrous DMF or DMSO. b. Add the activated payload solution to the linker solution. c. Add a base such as TEA or DIPEA (2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS until completion.
-
Purification: a. Upon completion, purify the Propargyl-PEG2-Payload conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts. b. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Antibody Modification - Introduction of Azide Groups
This protocol details the introduction of azide groups onto the antibody via reaction with an amine-reactive azido-NHS ester.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL
-
Azido-PEG4-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: a. Exchange the antibody into amine-free PBS, pH 7.4, using a desalting column to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[2]
-
Labeling Reaction: a. Add a 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.[3] The final DMSO concentration should not exceed 10% of the total reaction volume. b. Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Purification: a. Remove excess, unreacted Azido-PEG4-NHS Ester using a desalting column. b. Collect the purified azide-modified antibody.
-
Characterization: a. Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm. b. The degree of labeling (average number of azides per antibody) can be determined by MALDI-TOF mass spectrometry. A typical labeling efficiency results in 3-5 azides per antibody.[2]
Caption: Workflow for antibody modification with an Azido-NHS ester.
Protocol 3: ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified antibody and the alkyne-modified payload.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
Propargyl-PEG2-Payload (from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS or other suitable buffer, pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 100 mM stock solution of CuSO4 in water. b. Prepare a 200 mM stock solution of THPTA in water. c. Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh). d. Prepare a stock solution of Propargyl-PEG2-Payload in DMSO.
-
Catalyst Premix: a. Mix CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.[4]
-
Conjugation Reaction: a. In a reaction tube, combine the azide-modified antibody with the Propargyl-PEG2-Payload. A typical molar ratio is 1:5 to 1:10 (antibody:payload). b. Add the Cu(I)-THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[4] c. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 40 equivalents relative to the azide).[4] d. Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Purification: a. Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload, catalyst, and other small molecules.
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different drug loads (DAR 0, 2, 4, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
B. Mass Spectrometry (MS) for Confirmation
Intact mass analysis of the ADC can confirm the DAR distribution and the successful conjugation.
Procedure:
-
Prepare the ADC sample for MS analysis, which may involve deglycosylation to simplify the spectrum.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species.
-
The mass difference between peaks will correspond to the mass of the attached payload-linker, confirming the conjugation and allowing for DAR calculation.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the potency (IC50) of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. b. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control. c. Incubate for 72-96 hours at 37°C, 5% CO2.
-
MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5] b. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5] c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
III. Data Presentation
The following tables summarize typical quantitative data obtained during ADC development with PEG-containing linkers.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| Characterization Method | ADC Species | Relative Abundance (%) | Average DAR |
|---|---|---|---|
| HIC-UV (280 nm) | DAR 0 | 10 | 3.8 |
| DAR 2 | 25 | ||
| DAR 4 | 50 | ||
| DAR 6 | 15 | ||
| Intact Mass Spec | DAR 0 | 12 | 3.7 |
| DAR 2 | 24 | ||
| DAR 4 | 48 |
| | DAR 6 | 16 | |
Table 2: Example In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
|---|---|---|---|
| SK-BR-3 | HER2-positive | 5.2 | 0.8 |
| MCF-7 | HER2-low | >1000 | 1.1 |
| MDA-MB-231 | HER2-negative | >1000 | 0.9 |
Note: The data presented are illustrative and will vary depending on the specific antibody, payload, and cell lines used.
IV. Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its bifunctional nature allows for a modular and precise approach to ADC construction through the robust and bioorthogonal click chemistry reaction. The protocols and data presented in these application notes provide a comprehensive framework for researchers to successfully utilize this linker in their ADC development programs, from initial conjugation to final in vitro characterization. The ability to generate homogeneous and well-defined ADCs is paramount, and the strategic application of linkers like this compound is a key step towards achieving this goal.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG2-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and specific method for forging stable triazole linkages between molecular entities. This document provides detailed application notes and protocols for the use of Propargyl-PEG2-methylamine, a versatile bifunctional linker, in CuAAC reactions. Its terminal alkyne group readily participates in the cycloaddition, while the terminal methylamine (B109427) allows for subsequent conjugation to other molecules. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates. This compound is a valuable tool in bioconjugation, drug discovery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Applications
This compound is a key reagent in a variety of applications, including:
-
Bioconjugation: The stable triazole linkage formed via CuAAC allows for the reliable attachment of this compound to azide-modified biomolecules such as proteins, peptides, and nucleic acids. The terminal methylamine can then be used to conjugate other moieties like fluorescent dyes, affinity tags, or therapeutic agents.[1][2]
-
PROTAC Synthesis: As a bifunctional linker, this compound is instrumental in the modular synthesis of PROTACs.[3] One end can be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.
-
Drug Delivery: The hydrophilic PEG spacer can enhance the solubility and bioavailability of hydrophobic drugs, making it a useful component in drug delivery systems.
-
Surface Modification: The alkyne group can be "clicked" onto azide-functionalized surfaces to introduce a primary amine for further modification, enabling the development of customized biomaterials and biosensors.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a well-established catalytic cycle involving a copper(I) catalyst. The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.
References
Application Notes and Protocols for Surface Modification using Propargyl-PEG2-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-methylamine is a versatile heterobifunctional linker molecule designed for the covalent modification of material surfaces. Its unique structure, featuring a terminal propargyl group and a methylamine (B109427) group connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful toolkit for researchers in biomaterials science, drug delivery, and diagnostics. The propargyl group allows for efficient and specific attachment to azide-functionalized surfaces via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1][2] The primary amine of the methylamine group provides a reactive handle for conjugation to molecules or surfaces bearing carboxylic acids or activated esters (e.g., NHS esters).[3][4] The integrated PEG linker enhances the water solubility and biocompatibility of the modified surface, which can reduce non-specific protein adsorption and improve the performance of biomedical devices.[5][6]
These application notes provide detailed protocols for the surface modification of common laboratory materials using this compound and for the subsequent conjugation of biomolecules.
Data Presentation
Successful surface modification with this compound can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data that can be obtained.
| Surface Characterization Technique | Untreated Substrate | After this compound Immobilization | After Biomolecule Conjugation (e.g., RGD peptide) |
| Static Water Contact Angle (°) | 15 - 30 (e.g., cleaned glass) | 45 - 60 | 60 - 75 |
| Layer Thickness (nm) by Ellipsometry | 0 | 1 - 3 | 3 - 7 |
| Surface Elemental Composition (XPS) | Si, O (for glass) | C, N, O, Si | Increased C and N content |
Table 1: Representative Surface Characterization Data. The values presented are illustrative and can vary depending on the substrate, reaction conditions, and the specific biomolecule conjugated. An increase in contact angle indicates a more hydrophobic surface, consistent with the organic linker. Ellipsometry confirms the addition of molecular layers. X-ray Photoelectron Spectroscopy (XPS) provides elemental confirmation of the surface modification.
| Protein | Surface | Adsorbed Protein Amount (ng/cm²) | Reference |
| Fibronectin | Amine-terminated PET | 250 ± 30 | [7] |
| PEG-modified surface | 50 ± 10 | [8] | |
| Albumin | Titanium | 300 ± 40 | [9] |
| Hydrophilic surface | 100 ± 20 | [9] |
Table 2: Protein Adsorption on Modified Surfaces. PEGylation is known to significantly reduce non-specific protein adsorption, a critical factor in the biocompatibility of materials. This table provides a comparison of protein adsorption on different surface chemistries.
Experimental Protocols
Protocol 1: Surface Modification of Glass Slides with this compound via Click Chemistry
This protocol describes a two-step process: first, the functionalization of a glass slide with an azide-terminated silane (B1218182), followed by the "clicking" of this compound to the azide-functionalized surface.
Materials:
-
Glass microscope slides
-
(3-Azidopropyl)triethoxysilane
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas stream
-
Sonicator
-
Staining jars
Procedure:
-
Cleaning and Activation of Glass Slides:
-
Place glass slides in a slide rack and sonicate in a laboratory detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the slides in freshly prepared Piranha solution for 30-60 minutes in a fume hood. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment.
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen. The surface should be highly hydrophilic.
-
-
Azide Functionalization:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned and activated glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides and rinse with toluene, followed by ethanol, and finally deionized water.
-
Cure the silanized slides in an oven at 110°C for 30 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a solution of this compound (10 mM) in a deionized water/ethanol mixture (1:1).
-
Prepare fresh solutions of CuSO₄ (50 mM) and sodium ascorbate (100 mM) in deionized water.
-
Immerse the azide-functionalized slides in the this compound solution.
-
Add CuSO₄ to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Rinse the slides thoroughly with deionized water and dry under a nitrogen stream.
-
Caption: Workflow for surface modification via click chemistry.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Biomolecule to a this compound Modified Surface
This protocol details the immobilization of a biomolecule (e.g., a peptide containing a carboxylic acid group) to the methylamine-functionalized surface prepared in Protocol 1.
Materials:
-
This compound modified slides (from Protocol 1)
-
Carboxylic acid-containing biomolecule (e.g., RGD peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of the Biomolecule:
-
Dissolve the carboxylic acid-containing biomolecule in MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of the biomolecule.
-
-
Conjugation to the Surface:
-
Immediately apply the activated biomolecule solution to the this compound modified surface.
-
Incubate for 2-4 hours at room temperature in a humidified chamber.
-
-
Quenching and Washing:
-
Wash the surface with PBS to remove unreacted biomolecules.
-
Immerse the surface in the quenching solution for 15-30 minutes to deactivate any remaining reactive groups on the surface.
-
Rinse thoroughly with PBS and deionized water.
-
Dry under a nitrogen stream.
-
Caption: Workflow for biomolecule conjugation to the modified surface.
Biological Implications and Signaling Pathways
Surfaces modified with this compound can be further functionalized with bioactive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, to modulate cellular behavior. RGD is a well-known motif that binds to integrin receptors on the cell surface, initiating a cascade of intracellular signaling events that influence cell adhesion, proliferation, and differentiation.[10][11]
Upon binding of cell surface integrins (e.g., α5β1) to the immobilized RGD peptides, a signaling cascade is initiated, often involving the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.[12][13] This complex can then phosphorylate downstream targets, leading to the activation of pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[14][15]
Caption: RGD-Integrin mediated signaling pathway.
By creating surfaces with controlled densities of such bioactive molecules, researchers can investigate fundamental cellular processes and design biomaterials that elicit specific biological responses, which is of great interest in tissue engineering and the development of advanced drug delivery systems. Furthermore, the anti-fouling properties of the PEG linker can modulate the inflammatory response by reducing the non-specific adsorption of proteins that can trigger immune cell activation, such as the secretion of cytokines like IL-6 and TNF-alpha by macrophages.[16][17]
References
- 1. The "Clickable" Method for Oligonucleotide Immobilization Onto Azide-Functionalized Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry Surfaces: PolyAn [poly-an.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing fibronectin adsorption on chemically defined surfaces by means of single molecule force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.inrim.it [iris.inrim.it]
- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD-Functionalized polymer brushes as substrates for the integrin specific adhesion of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRC-mediated phosphorylation of focal adhesion kinase couples actin and adhesion dynamics to survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Protein Therapeutics: Enhancing Pharmacokinetics with Propargyl-PEG2-methylamine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for drug development, researchers are increasingly turning to PEGylation with Propargyl-PEG2-methylamine to improve the pharmacokinetic profiles of protein-based therapeutics. This innovative approach addresses longstanding challenges in drug delivery, such as rapid clearance and immunogenicity, paving the way for more effective and patient-friendly treatments. By covalently attaching this compound to proteins, scientists can extend a drug's circulating half-life, enhance its stability, and reduce the frequency of administration, thereby improving patient compliance and overall therapeutic outcomes.
The core of this technology lies in a two-step conjugation strategy that offers precise control over the PEGylation process. Initially, the methylamine (B109427) group of this compound is coupled to the carboxylic acid residues of a protein. This is followed by a highly efficient and specific "click chemistry" reaction, where the propargyl group reacts with an azide-modified molecule, allowing for the attachment of various payloads or further modifications. This method minimizes the potential for reduced bioactivity, a common concern with traditional PEGylation techniques.
This application note provides detailed protocols for the PEGylation of proteins using this compound, methods for the purification and characterization of the resulting conjugates, and a comprehensive guide to conducting pharmacokinetic studies. Furthermore, it presents a summary of the expected improvements in key pharmacokinetic parameters, offering researchers, scientists, and drug development professionals a complete resource to leverage this powerful technology.
Data Presentation: Improved Pharmacokinetic Profile of PEGylated Proteins
The primary goal of PEGylating therapeutic proteins is to enhance their pharmacokinetic properties. The covalent attachment of Polyethylene Glycol (PEG) chains increases the hydrodynamic radius of the protein, which in turn leads to several beneficial effects. Below is a summary of the anticipated quantitative improvements in key pharmacokinetic parameters following PEGylation. The data presented is a representative compilation from various studies on PEGylated proteins and serves to illustrate the expected magnitude of change.
| Pharmacokinetic Parameter | Unmodified Protein (Typical Range) | PEGylated Protein (Expected Range) | Fold Improvement (Approximate) |
| Terminal Half-life (t½) | 0.5 - 5 hours | 20 - 100 hours | 10 - 200 |
| Mean Residence Time (MRT) | 1 - 6 hours | 30 - 150 hours | 10 - 150 |
| Clearance (CL) | 10 - 100 mL/h/kg | 0.1 - 5 mL/h/kg | 10 - 1000 |
| Volume of Distribution (Vd) | 50 - 200 mL/kg | 20 - 100 mL/kg | 0.2 - 1 (Reduction) |
| Bioavailability (Subcutaneous) | 20 - 50% | 70 - 90% | 1.5 - 4.5 |
Note: The actual fold improvement is highly dependent on the specific protein, the size and structure of the PEG chain, the degree of PEGylation, and the site of attachment.
Experimental Protocols
Protocol 1: Two-Step Protein PEGylation with this compound
This protocol outlines the covalent attachment of this compound to a therapeutic protein. The first step involves the activation of the protein's carboxyl groups using EDC and NHS, followed by conjugation with the methylamine group of the PEG linker. The second step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule to the propargyl-functionalized protein.
Materials:
-
Therapeutic Protein
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-containing molecule (e.g., Azide-fluorophore, Azide-drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Desalting columns
Step 1: Carbodiimide-mediated conjugation of this compound to the protein
-
Protein Preparation: Dissolve the therapeutic protein in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation: Add a 10- to 50-fold molar excess of this compound to the activated protein solution. Adjust the pH to 7.2-7.5 with Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-Chemistry Reagents:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified protein (from Step 1) with a 5-fold molar excess of the azide-containing molecule.
-
Add Catalyst: Add the CuSO4 and THPTA solutions to the reaction mixture to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.
Protocol 2: Purification and Characterization of the PEGylated Protein
Purification:
-
Size-Exclusion Chromatography (SEC): This is the primary method for separating the PEGylated protein from the unreacted protein, PEG linker, and other small molecules based on size. Use a column with a suitable fractionation range for the expected molecular weight of the conjugate.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated isomers and to remove any remaining unreacted protein, as PEGylation can alter the surface charge of the protein.
Characterization:
-
SDS-PAGE: To confirm the increase in molecular weight after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Functional Assay: To assess the biological activity of the PEGylated protein compared to the unmodified protein.
Protocol 3: In Vivo Pharmacokinetic Study
Study Design:
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the unmodified protein and the PEGylated protein to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of the protein in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Caption: Workflow for the two-step PEGylation of a therapeutic protein.
Caption: Logical relationship of PEGylation to improved pharmacokinetics.
Application of Propargyl-PEG2-methylamine in targeted drug delivery systems.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-methylamine is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a methylamine (B109427) group for amine-reactive conjugation, allows for a modular and efficient approach to constructing sophisticated nanocarriers. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecules.
These application notes provide a comprehensive overview of the utility of this compound in creating targeted nanoparticles for enhanced therapeutic efficacy. Detailed protocols for the synthesis, functionalization, and evaluation of these drug delivery systems are presented, along with representative data and visualizations to guide researchers in this field.
Key Features of this compound
-
Bifunctional Nature: Possesses two distinct reactive groups, enabling sequential or orthogonal conjugation strategies.
-
Click Chemistry Compatibility: The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction.
-
Amine Reactivity: The methylamine group allows for straightforward conjugation to carboxylic acids or activated esters present on drugs, targeting ligands, or nanoparticle surfaces.
-
PEG Spacer: The diethylene glycol spacer improves aqueous solubility and reduces steric hindrance.
Data Presentation
The following tables summarize representative quantitative data for PEGylated nanoparticles in targeted drug delivery. While not specific to this compound, this data provides a benchmark for expected outcomes.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Liposomes | DPPC/Cholesterol | Folate | 120 ± 5 | 0.15 | -25 ± 3 | 10-15 |
| Gold Nanoparticles | Gold | Anti-HER2 Affibody | 50 ± 3 | 0.21 | -15 ± 2 | N/A (surface conjugated) |
| Polymeric Micelles | PLGA-PEG | Anti-EGFR Nanobody | 85 ± 7 | 0.18 | -10 ± 4 | 5-10 |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Receptor | Nanoparticle Formulation | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | Folate Receptor | Doxorubicin-Liposomes-Folate | 2.5 ± 0.4 |
| SK-BR-3 (Breast Cancer) | HER2 | Trastuzumab-AuNPs | 5.8 ± 0.9 |
| A431 (Skin Cancer) | EGFR | Gefitinib-Micelles-anti-EGFR | 1.2 ± 0.3 |
| MDA-MB-231 (Breast Cancer) | Low EGFR | Gefitinib-Micelles-anti-EGFR | 15.7 ± 2.1 |
Table 3: In Vivo Tumor Accumulation and Efficacy
| Tumor Model | Nanoparticle Formulation | Tumor Accumulation (%ID/g) at 24h | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft | Doxorubicin-Liposomes-Folate | 8.5 ± 1.2 | 75 |
| SK-BR-3 Xenograft | Trastuzumab-AuNPs | 6.2 ± 0.9 | 60 |
| A431 Xenograft | Gefitinib-Micelles-anti-EGFR | 10.1 ± 1.5 | 85 |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Formulation of this compound Functionalized Liposomes
This protocol describes the preparation of liposomes with a surface functionalized with this compound, ready for subsequent conjugation of a targeting ligand via click chemistry.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles.
-
Extrude the suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to form unilamellar vesicles (liposomes).
-
-
Surface Functionalization with this compound:
-
To the liposome suspension, add a 10-fold molar excess of this compound relative to the DSPE-PEG(2000)-Amine.
-
In a separate tube, dissolve EDC and NHS in PBS to a final concentration of 2 mM and 5 mM, respectively.
-
Add the EDC/NHS solution to the liposome mixture.
-
React for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted reagents by dialysis against PBS (pH 7.4) for 48 hours, with buffer changes every 12 hours.
-
Store the Propargyl-functionalized liposomes at 4°C.
-
Protocol 2: Conjugation of an Azide-Modified Targeting Ligand via Click Chemistry
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized targeting ligand (e.g., an antibody fragment, peptide, or small molecule) to the propargyl-functionalized liposomes.
Materials:
-
Propargyl-functionalized liposomes (from Protocol 1)
-
Azide-modified targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Chemistry Reaction:
-
To the Propargyl-functionalized liposome suspension, add the azide-modified targeting ligand at a 5-fold molar excess relative to the propargyl groups.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 12 hours at room temperature with gentle shaking.
-
-
Purification:
-
Purify the targeted liposomes by size exclusion chromatography or dialysis to remove the catalyst and unreacted ligand.
-
Protocol 3: In Vitro Cell Viability Assay
This protocol describes the evaluation of the cytotoxic effects of drug-loaded targeted nanoparticles on cancer cells.
Materials:
-
Targeted, drug-loaded nanoparticles
-
Cancer cell line overexpressing the target receptor (e.g., MCF-7 for folate receptor)
-
Control cell line with low receptor expression
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the nanoparticle formulations and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to each well.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for targeted drug delivery system development.
Caption: Generalized targeted drug delivery and action signaling pathway.
Caption: Logical relationships of this compound functionalities.
Application Notes and Protocols for Click Chemistry Using Propargyl-PEG2-methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the use of Propargyl-PEG2-methylamine in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. This bifunctional linker, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary methylamine (B109427) for amide bond formation, offers a versatile tool for covalently linking molecules of interest.[1][2][3] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugates in aqueous media.[1][3]
Core Concepts and Applications
This compound is primarily utilized in two sequential or independent reactions:
-
Amine-Reactive Conjugation: The terminal methylamine group readily reacts with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), aldehydes, and ketones to form stable covalent bonds.[1][3] This functionality is often used as the initial step to attach the linker to a protein, peptide, or other molecule bearing a suitable reactive group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) undergoes a highly efficient and specific cycloaddition reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.[1][2] This "click" reaction forms a stable triazole linkage, connecting the two molecular entities.[1][4]
This dual functionality makes this compound an ideal linker for applications such as:
-
Antibody-Drug Conjugate (ADC) Synthesis: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Development: Connecting a target protein ligand to an E3 ligase ligand in proteolysis-targeting chimeras.[2]
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides for detection and analysis.
-
Surface Modification: Functionalizing surfaces of materials for biomedical applications.[5]
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation process involving an initial amine-reactive conjugation followed by a CuAAC reaction. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxyl group with EDC and Sulfo-NHS, followed by reaction with the amine group of this compound.
Materials:
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the Molecule-COOH solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Add a 10 to 50-fold molar excess of the this compound stock solution to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification:
-
Remove excess unreacted linker and byproducts by dialysis or using a desalting column according to the manufacturer's instructions.
-
The resulting product is the alkyne-functionalized molecule (Molecule-Alkyne).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-functionalized molecule from Protocol 1 and an azide-containing molecule.
Materials:
-
Alkyne-functionalized molecule (Molecule-Alkyne) from Protocol 1
-
Azide-containing molecule (e.g., Azide-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Azide-containing molecule in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO/t-butanol.
-
Crucially, prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Molecule-Alkyne in Reaction Buffer.
-
Azide-containing molecule stock solution (typically 1.5 to 5 molar equivalents relative to the alkyne).
-
THPTA or TBTA stock solution (to a final concentration of 5 times that of CuSO₄).
-
CuSO₄ stock solution (to a final concentration of 50-500 µM).
-
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (to a final concentration of 1-5 mM).
-
Gently mix and incubate at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS or SDS-PAGE if a protein is involved).
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and molar equivalents for the key reagents in the described protocols. These values should be optimized for each specific application.
Table 1: Amine-Reactive Conjugation Reagent Concentrations
| Reagent | Stock Concentration | Final Molar Excess (relative to Molecule-COOH) |
| EDC | 10 mg/mL | 10-fold |
| Sulfo-NHS | 10 mg/mL | 20-fold |
| This compound | 10 mg/mL | 10 to 50-fold |
Table 2: CuAAC Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Molar Equivalents (relative to Alkyne) |
| Molecule-Alkyne | 1-10 mg/mL | Dependent on application | 1 |
| Azide-Molecule | 10 mM | 1.5 - 5 x [Alkyne] | 1.5 to 5 |
| CuSO₄ | 20 mM | 50 - 500 µM | - |
| THPTA/TBTA | 50 mM | 250 µM - 2.5 mM | 5 (relative to CuSO₄) |
| Sodium Ascorbate | 100 mM (fresh) | 1 - 5 mM | - |
Experimental Workflow and Signaling Pathway Diagrams
Bioconjugation Workflow using this compound
The following diagram illustrates a typical workflow for conjugating a small molecule (e.g., a drug or a fluorophore) to a protein using this compound.
Caption: Workflow for protein bioconjugation using this compound.
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the generally accepted mechanism for the CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
Synthesis of Fluorescently Labeled Molecules with Propargyl-PEG2-methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-methylamine is a versatile bifunctional linker designed for the two-step labeling of molecules of interest, such as proteins, peptides, or other biomolecules. This linker contains a terminal propargyl group for bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a primary methylamine (B109427) group for covalent modification of molecules containing reactive functional groups like carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters). The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugates in aqueous media, which is particularly beneficial for biological applications.
This document provides detailed application notes and protocols for a two-step labeling strategy. The first step involves the reaction of this compound with a fluorescent dye functionalized with an amine-reactive group (e.g., an NHS ester). The resulting fluorescently-tagged propargyl-PEG linker is then conjugated to a target molecule containing an azide (B81097) group via click chemistry. This modular approach allows for the flexible combination of various fluorescent dyes with different target molecules.
Core Concepts and Workflow
The overall strategy involves two key chemical transformations:
-
Amine Acylation: The primary methylamine of this compound reacts with an amine-reactive fluorescent dye, typically an NHS ester, to form a stable amide bond.
-
Click Chemistry: The propargyl group of the dye-linker conjugate reacts with an azide-modified target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
This two-step process offers a high degree of specificity and efficiency, making it a robust method for generating fluorescently labeled molecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Experimental Protocols
Protocol 1: Synthesis of the Fluorescent Dye-Propargyl-PEG2 Conjugate
This protocol describes the reaction of an NHS ester-functionalized fluorescent dye with this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Reagent Preparation:
-
Allow the vials of this compound and the fluorescent dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the fluorescent dye NHS ester in anhydrous DMF or DMSO immediately before use.
-
Prepare a 100 mM stock solution of this compound in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution with the reaction buffer.
-
While gently vortexing, add a 1.5 to 3-fold molar excess of the fluorescent dye NHS ester stock solution to the this compound solution. The optimal molar ratio may need to be determined empirically.
-
If the pH of the reaction mixture is not slightly basic, a small amount of TEA can be added to facilitate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Purify the resulting dye-propargyl-PEG2 conjugate from unreacted starting materials and byproducts using RP-HPLC. A C18 column is typically suitable for this purpose. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorescent dye and at 214 nm for the amide bond.
-
Collect the fractions corresponding to the desired product.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.
-
Lyophilize the purified product and store it at -20°C or -80°C, desiccated and protected from light.
-
Protocol 2: Fluorescent Labeling of an Azide-Modified Molecule via Click Chemistry
This protocol details the conjugation of the purified dye-propargyl-PEG2 conjugate to a target molecule containing an azide group.
Materials:
-
Purified dye-propargyl-PEG2 conjugate
-
Azide-modified target molecule (e.g., protein, peptide, or nucleic acid)
-
Click chemistry reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 100 mM in water or DMSO/t-BuOH)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified target molecule in the click chemistry reaction buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Dissolve the purified dye-propargyl-PEG2 conjugate in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified target molecule with a 3 to 10-fold molar excess of the dye-propargyl-PEG2 conjugate.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA or TBTA stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the catalyst premix to the reaction mixture containing the target molecule and the dye-conjugate. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 1 to 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve reaction efficiency.
-
-
Purification:
-
Remove the excess dye-propargyl-PEG2 conjugate, copper catalyst, and other small molecules from the fluorescently labeled target molecule.
-
For proteins and other macromolecules, purification can be achieved using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per target molecule. This can be calculated using the absorbance of the labeled molecule at the dye's maximum absorbance wavelength and at 280 nm (for proteins). The following formula can be used for protein labeling:
-
DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye]
-
Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum wavelength, and CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
-
Purity: Assess the purity of the final labeled product by SDS-PAGE (for proteins) followed by fluorescence imaging of the gel, and by HPLC.
-
Identity: Confirm the identity and integrity of the labeled molecule by mass spectrometry if feasible.
-
Store the purified, fluorescently labeled molecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Data Presentation
The following tables provide illustrative quantitative data for the synthesis and characterization of fluorescently labeled molecules using a this compound linker. Note: These values are representative and will vary depending on the specific fluorescent dye, target molecule, and reaction conditions. Empirical optimization is recommended to achieve the desired results.
Table 1: Illustrative Reaction Parameters and Yields for the Synthesis of a Dye-Propargyl-PEG2 Conjugate
| Parameter | Example Value |
| Fluorescent Dye (NHS Ester) | Cyanine5 NHS ester |
| Molar Ratio (Dye:Linker) | 2:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | RP-HPLC |
| Typical Yield | 60-80% |
Table 2: Illustrative Reaction Parameters and Characterization of a Fluorescently Labeled Protein
| Parameter | Example Value |
| Target Protein | Azide-modified BSA |
| Molar Ratio (Dye-Linker:Protein) | 5:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Size-Exclusion Chromatography |
| Typical Degree of Labeling (DOL) | 1.5 - 3.0 |
| Purity (by SDS-PAGE) | >95% |
Visualizations
Caption: Workflow for two-step fluorescent labeling.
Caption: Amine acylation reaction schematic.
Caption: Click chemistry reaction schematic.
Propargyl-PEG2-methylamine: A Versatile Tool in Proteomics and Chemical Biology
Propargyl-PEG2-methylamine is a bifunctional linker molecule that has emerged as a valuable reagent in the fields of proteomics and chemical biology. Its unique structure, featuring a terminal alkyne group for bioorthogonal "click" chemistry and a primary methylamine (B109427) for conjugation to various biomolecules, enables a wide range of applications, from the synthesis of targeted protein degraders to the enrichment and identification of specific protein populations.
This bifunctional nature, combined with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances aqueous solubility, makes this compound an ideal tool for researchers developing novel chemical probes and therapeutic agents. The alkyne handle allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction facilitates the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, for detection and enrichment, or the linkage to other molecules of interest. The methylamine group, on the other hand, can readily react with carboxylic acids, activated esters (like NHS esters), and other electrophilic groups to form stable amide bonds, enabling the conjugation of the linker to proteins, peptides, or small molecule ligands.
This document provides detailed application notes and protocols for the use of this compound and similar propargyl-PEG linkers in two key areas: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Activity-Based Protein Profiling (ABPP).
Application Note 1: Synthesis of PROTACs using a Click Chemistry Platform
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a promising new therapeutic modality for targeting proteins that have been traditionally considered "undruggable." Propargyl-PEG-amine linkers are instrumental in the modular synthesis of PROTACs, allowing for the rapid generation and evaluation of libraries of candidate molecules with varying linker lengths and compositions.
A "click chemistry platform" approach, as described by Wurz et al. (2018), allows for the efficient synthesis of PROTACs by coupling a target protein-binding ligand (warhead) functionalized with an azide (B81097) to an E3 ligase ligand functionalized with an alkyne-bearing linker, such as this compound.
Experimental Protocol: PROTAC Synthesis via Click Chemistry
This protocol is adapted from the work of Wurz et al. (2018) and describes the general steps for synthesizing a PROTAC molecule using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized target protein ligand (e.g., JQ1-azide)
-
Alkyne-functionalized E3 ligase ligand (prepared by coupling an E3 ligase ligand with this compound or a similar linker)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable reaction vial, dissolve the azide-functionalized warhead (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1-1.2 equivalents) in an appropriate solvent (e.g., DMF or t-BuOH/H₂O).
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a fresh solution of the copper catalyst. For a typical reaction, a stock solution of CuSO₄ and a ligand like THPTA or TBTA can be prepared.
-
-
Click Reaction:
-
To the reaction mixture from step 1, add the copper catalyst solution (typically 0.1-0.2 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (typically 0.5-1 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, the crude PROTAC molecule can be purified. A common method is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The fractions containing the desired product are collected and lyophilized to yield the purified PROTAC.
-
Quantitative Data:
The efficiency of PROTACs is typically evaluated by measuring the degradation of the target protein. The following table provides a hypothetical example of data that could be obtained from such an experiment.
| PROTAC Construct | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Propargyl-PEG2 | BRD4 | HeLa | 50 | 95 |
| PROTAC-2 | Propargyl-PEG4 | BRD4 | HeLa | 25 | 98 |
| PROTAC-3 | Propargyl-PEG6 | BRD4 | HeLa | 75 | 90 |
DC₅₀: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Application Note 2: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. ABPP utilizes active site-directed chemical probes to covalently label active enzymes. By incorporating a bioorthogonal handle, such as an alkyne, into the probe, researchers can subsequently attach a reporter tag for visualization or an affinity tag for enrichment and mass spectrometry-based identification.
A propargyl-PEG-amine linker can be used to synthesize activity-based probes (ABPs) by coupling it to a reactive group ("warhead") that targets a specific class of enzymes. The methylamine group of the linker can be used to attach the warhead, while the propargyl group serves as the handle for click chemistry.
Experimental Protocol: In-Gel Fluorescence Scanning ABPP
This protocol describes a general workflow for ABPP using an alkyne-functionalized probe followed by click chemistry with a fluorescent azide for in-gel visualization of labeled proteins.
Materials:
-
Cell lysate or tissue homogenate
-
Alkyne-functionalized activity-based probe (ABP)
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Protein Labeling:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL in a suitable buffer (e.g., PBS).
-
Add the alkyne-ABP to the lysate at the desired final concentration (typically 1-10 µM).
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
-
Click Reaction:
-
To the labeled lysate, add the click chemistry reagents. A common cocktail includes:
-
Azide-fluorophore (final concentration ~50 µM)
-
THPTA (final concentration ~1 mM)
-
CuSO₄ (final concentration ~0.1 mM)
-
Sodium ascorbate (freshly prepared, final concentration ~1 mM)
-
-
Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE and Imaging:
-
Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Quantitative Data:
The intensity of the fluorescent bands can be quantified to determine the relative activity of the labeled enzymes under different conditions.
| Condition | Enzyme Target | Relative Fluorescence Intensity (Arbitrary Units) |
| Control | Serine Hydrolase X | 100 ± 5 |
| Inhibitor A | Serine Hydrolase X | 25 ± 3 |
| Inhibitor B | Serine Hydrolase X | 80 ± 6 |
Conclusion
This compound and related bifunctional linkers are powerful and versatile tools in chemical biology and proteomics. Their ability to bridge different molecular entities through distinct and efficient chemistries has significantly advanced the development of novel research tools and therapeutic strategies. The applications in PROTAC synthesis and activity-based protein profiling highlighted here demonstrate the broad utility of these reagents in modern drug discovery and the functional annotation of the proteome. The modularity and efficiency offered by the click chemistry handle, combined with the versatility of the amine functional group, ensure that these linkers will continue to be enabling reagents for innovative research.
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG2-methylamine Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Propargyl-PEG2-methylamine conjugation reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for this compound conjugation?
The conjugation of this compound to an azide-bearing molecule proceeds via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage between the propargyl group of the PEG reagent and the azide (B81097) group of the target molecule.
Q2: What are the main factors influencing the yield of the CuAAC reaction?
Several factors can significantly impact the yield of the conjugation reaction. These include the quality and concentration of reactants, the choice and concentration of the copper catalyst and reducing agent, the use of a copper-chelating ligand, reaction temperature, solvent, and reaction time.
Q3: Why is a PEG linker like in this compound beneficial for bioconjugation?
The polyethylene (B3416737) glycol (PEG) linker in this compound offers several advantages. It can increase the hydrophilicity of the resulting conjugate, which is often beneficial for the solubility of biomolecules in aqueous buffers. Additionally, the PEG spacer can mitigate steric hindrance between the molecule of interest and the azide-functionalized partner, potentially leading to higher conjugation efficiency.
Q4: Can the methylamine (B109427) group of this compound interfere with the CuAAC reaction?
The primary amine of the methylamine group can potentially coordinate with the copper catalyst, which might influence the reaction kinetics. However, the CuAAC reaction is generally robust and compatible with a wide range of functional groups, including amines. In most standard protocols, this is not a major source of low yield, but it is a factor to consider in optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
-
Question: I am observing a very low yield or no product formation in my conjugation reaction. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a CuAAC reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
This compound: Ensure the reagent is of high purity and has been stored correctly, protected from moisture and light, to prevent degradation.
-
Azide-Containing Molecule: Verify the purity and integrity of your azide-functionalized molecule. If it is a custom synthesis, confirm the successful incorporation of the azide group.
-
Copper Source (e.g., CuSO₄): Use a high-purity source of copper(II) sulfate (B86663).
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare fresh solutions of sodium ascorbate (B8700270) immediately before use, as it is prone to oxidation.
-
-
Reaction Conditions:
-
Oxygen Exclusion: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen. While excess reducing agent can counteract this, it is good practice to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Failure to protect the reaction from oxygen can lead to depletion of the reducing agent and generation of reactive oxygen species.[1]
-
Catalyst and Ligand Concentration: The concentrations of the copper catalyst and a stabilizing ligand are critical. Insufficient catalyst will result in a slow or incomplete reaction. A copper-chelating ligand, such as TBTA or THPTA, is highly recommended to protect the Cu(I) from oxidation and accelerate the reaction.[1]
-
Stoichiometry: Ensure the molar ratio of your reactants is appropriate. While a 1:1 ratio is theoretically sufficient, using a slight excess of one reagent (often the smaller, more easily removable one) can drive the reaction to completion.
-
-
Steric Hindrance:
-
Issue 2: Formation of Precipitate During the Reaction
-
Question: A precipitate forms in my reaction tube after a short period. What could this be and how can I prevent it?
-
Answer: Precipitate formation can be due to several reasons:
-
Aggregation of Biomolecules: The reaction conditions, particularly the presence of copper ions, can sometimes lead to the aggregation and precipitation of proteins or other biomolecules.[3] Adding a non-ionic surfactant or optimizing the buffer composition may help.
-
Insolubility of Reactants or Products: One of your starting materials or the final conjugate might have poor solubility in the chosen solvent system. The hydrophilic PEG linker is designed to improve water solubility, but if you are conjugating a very hydrophobic molecule, you may need to add a co-solvent like DMSO or DMF.
-
Copper Salt Precipitation: In some buffer systems, copper salts can precipitate. Ensure your buffer components are compatible with the copper catalyst.
-
Issue 3: Difficulty in Purifying the Final Conjugate
-
Question: I am struggling to purify my this compound conjugate from the reaction mixture. What are the recommended purification methods?
-
Answer: The choice of purification method depends on the properties of your conjugate.
-
Removal of Copper: Copper ions should be removed as they can be toxic to cells and can cause degradation of the conjugate. This can be achieved by dialysis against a buffer containing a chelating agent like EDTA, or by using a copper-chelating resin.[1]
-
Separation of Unreacted Starting Materials:
-
Size Exclusion Chromatography (SEC): This is a common method for separating larger bioconjugates from smaller unreacted PEG reagents and other small molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be effective for purifying smaller molecules and peptides, offering high resolution.
-
Dialysis: For large biomolecule conjugates, dialysis is an effective way to remove small molecule impurities like unreacted this compound and catalyst components.
-
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction conditions can affect the yield of CuAAC reactions involving PEGylated substrates.
Table 1: Effect of Pressure and Catalyst/Alkyne Molar Ratio on CuAAC Yield in scCO₂
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32[4] |
| 130 | 0.5 | 35 | 48 | 87.14[4] |
Data from a study on the conjugation of a PEG-alkyne in supercritical CO₂. While not identical to this compound, this demonstrates the influence of these parameters.[4]
Table 2: General Troubleshooting Summary for Low CuAAC Yield
| Potential Cause | Recommended Action |
| Reagent Quality | |
| Degraded Alkyne/Azide | Use fresh, high-purity reagents. Store properly. |
| Oxidized Reducing Agent | Prepare fresh sodium ascorbate solution before each use. |
| Reaction Conditions | |
| Oxygen Contamination | Degas solvents and use an inert atmosphere (N₂ or Ar).[1] |
| Suboptimal Catalyst/Ligand Concentration | Optimize the concentration of CuSO₄ and use a copper ligand (e.g., TBTA, THPTA).[1] |
| Incorrect Stoichiometry | Use a slight excess of one reactant. |
| Inappropriate Solvent | For hydrophobic molecules, add a co-solvent (e.g., DMSO, DMF). |
| Biomolecule-Specific Issues | |
| Steric Hindrance | Consider a longer PEG linker.[2][3] |
| Biomolecule Aggregation | Add non-ionic surfactants or optimize buffer.[3] |
| Copper Chelation by Biomolecule | Increase catalyst and ligand concentration. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound conjugation reaction.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your azide-functionalized molecule in a suitable degassed buffer or solvent.
-
Prepare a stock solution of this compound in degassed buffer.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
Prepare a 10 mM stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).
-
-
Reaction Setup (Example for a 1 mL reaction):
-
In a microcentrifuge tube, add your azide-functionalized molecule to the desired final concentration in degassed buffer.
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.2 equivalents relative to the azide).
-
Add the copper ligand (TBTA or THPTA) stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.2 mM. Gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
-
Reaction Incubation:
-
Cap the reaction tube and gently mix.
-
If possible, purge the headspace of the tube with an inert gas.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by adding a solution of EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the conjugate using an appropriate method as described in the troubleshooting guide (e.g., SEC, RP-HPLC, or dialysis).
-
Visualizations
The following diagrams illustrate key aspects of the this compound conjugation process.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting common side reactions in CuAAC with Propargyl-PEG2-methylamine.
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG2-methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction with this compound?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.
-
Poor Reagent Quality: Degradation of the azide (B81097) or the this compound alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.
-
Substrate-Specific Issues: Although PEG linkers generally improve solubility, aggregation of the PEGylated alkyne at high concentrations could potentially hinder the accessibility of the alkyne group.[3] Additionally, other functional groups on your azide-containing molecule might chelate the copper catalyst, making it unavailable for the cycloaddition.[1]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1][2]
Q2: What are the primary side reactions in CuAAC with this compound, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes, in this case, this compound, couple in the presence of Cu(II) and oxygen to form a diyne byproduct.[1][4] This can be minimized by maintaining anaerobic conditions (degassing solvents) or by using an adequate amount of a reducing agent and a stabilizing ligand.[2]
-
Oxidation of Sensitive Substrates: If your azide-containing molecule is a biomolecule like a peptide or protein, the Cu(I)/Cu(II)/ascorbate (B8700270)/O2 system can generate reactive oxygen species (ROS) that lead to oxidative degradation.[5][6][7] The use of copper-stabilizing ligands like THPTA can help mitigate this by protecting the biomolecule.[8][9]
-
Reaction with Ascorbate Byproducts: Dehydroascorbate and other byproducts of ascorbate oxidation can react with certain functional groups on biomolecules, such as lysine (B10760008) and arginine residues, leading to unwanted modifications.[10] Adding a scavenger like aminoguanidine (B1677879) can help suppress these side reactions.[3][10]
Q3: How can I improve the solubility of my reactants, especially if my azide-containing molecule is hydrophobic?
A3: this compound is generally water-soluble, which is advantageous. If your azide-containing molecule is hydrophobic, using a co-solvent system is recommended. A common choice is a mixture of water with DMSO, t-butanol, or methanol.[3] It is important to ensure that all components remain in solution for the reaction to proceed efficiently.
Q4: What is the optimal order of addition for the reagents in a CuAAC reaction?
A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and this compound.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[2][10] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Product Yield | Catalyst (Cu(I)) Oxidation: Exposure to atmospheric oxygen. | Degas all solutions by sparging with an inert gas (Argon or Nitrogen) before adding the copper catalyst.[2] Cap the reaction vial to minimize oxygen ingress.[3] |
| Insufficient Reducing Agent: The reducing agent (e.g., sodium ascorbate) has been consumed. | Increase the concentration of sodium ascorbate. A final concentration of 5 mM is often sufficient.[3] | |
| Copper Sequestration: Your substrate (especially proteins or other biomolecules) may be binding to the copper, making it unavailable. | Use an excess of the copper/ligand complex.[3] Consider adding a sacrificial metal like Zn(II) to bind to the chelating sites on your substrate.[3] | |
| Poor Reagent Quality: Azide or alkyne has degraded. | Use fresh, high-purity reagents. Check the stability of your specific azide compound. | |
| Steric Hindrance: Bulky groups near the azide or alkyne are preventing the reaction. | Increase the reaction temperature or extend the reaction time. If possible, consider redesigning the linker on your substrate.[1] | |
| Presence of Side Products | Alkyne Homodimerization (Glaser Coupling): Formation of a diyne from this compound. | Ensure anaerobic conditions and a sufficient concentration of reducing agent.[2] The use of a stabilizing ligand also helps to minimize this side reaction. |
| Degradation of a Sensitive Substrate: Oxidation of amino acid residues in proteins or peptides. | Use a copper-stabilizing ligand such as THPTA to protect the biomolecule from reactive oxygen species.[8][9] Lowering the reaction temperature may also help.[1] | |
| Modification by Ascorbate Byproducts: Unwanted reactions with lysine or arginine residues. | Add aminoguanidine to the reaction mixture to act as a scavenger for reactive carbonyl compounds formed from ascorbate oxidation.[3][10] | |
| Difficulty in Purification | Residual Copper Catalyst: Copper ions can be difficult to remove completely and may interfere with downstream applications. | After the reaction, add a chelating agent like EDTA to sequester the copper.[8] Purification methods such as size-exclusion chromatography, dialysis, or the use of copper-adsorbing resins can then be employed to remove the copper-EDTA complex and other small molecules.[1][3] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general guideline and may require optimization for your specific substrates.
Reagent Preparation:
-
This compound Solution: Prepare a stock solution of a known concentration in a suitable solvent (e.g., water or DMSO).
-
Azide Solution: Prepare a stock solution of your azide-containing molecule in a compatible solvent.
-
Copper Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in water.
-
Ligand (THPTA) Solution: Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in water.
-
Sodium Ascorbate (NaAsc) Solution: Prepare a fresh 100 mM stock solution in water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, combine your azide solution and the this compound solution in your desired reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[3]
-
Add the premixed copper/ligand solution to the azide/alkyne mixture. The final copper concentration is typically between 50 µM and 250 µM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, quench it by adding an excess of EDTA relative to the copper concentration.
-
Purify the product using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials, the catalyst, and other small molecules.
Visualizations
Logical Workflow for Troubleshooting Low Yield in CuAAC
Caption: A flowchart for troubleshooting low product yield in CuAAC reactions.
Reaction Pathway for CuAAC and Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction buffer and temperature for Propargyl-PEG2-methylamine coupling.
Welcome to the technical support center for optimizing the coupling of Propargyl-PEG2-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry for coupling this compound to another molecule?
The most common coupling strategy for this compound involves its terminal primary methylamine (B109427) group. This amine acts as a nucleophile that readily reacts with an electrophilic functional group on a target molecule, such as an N-hydroxysuccinimide (NHS) ester. This reaction, known as acylation, forms a stable and covalent amide bond, releasing NHS as a byproduct.[1][2]
Q2: What is the optimal pH for the reaction buffer?
The optimal pH for coupling the amine group with an NHS ester is between 7.2 and 8.5.[1][3] The reaction is highly pH-dependent; at a lower pH, the amine group is protonated (-NH3+), making it non-nucleophilic and preventing the reaction.[3] Conversely, at a pH above 8.6, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall yield.[1] A pH of 8.3-8.5 is often recommended as an ideal starting point.[3][4][5][6]
Q3: Which buffers should I use, and which should I avoid?
Recommended Buffers: Non-amine-containing buffers are essential for successful coupling. Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2-8.5.[1]
Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the this compound for reaction with the NHS ester, significantly lowering your conjugation efficiency.[1][4]
Q4: What is the optimal reaction temperature and duration?
The optimal temperature depends on the stability of your molecules and the desired reaction speed.
-
Room Temperature (20-25°C): The reaction is typically faster, often completing within 0.5 to 4 hours.[1]
-
4°C: This temperature is used to slow down the rate of NHS-ester hydrolysis, which is particularly useful for less concentrated protein solutions or when longer reaction times (e.g., overnight) are required to achieve sufficient conjugation.[1][4]
Q5: How should I prepare the reagents for the reaction?
Many NHS-ester reagents are not readily soluble in aqueous buffers. The recommended procedure is to first dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer containing your molecule and the this compound.[2][3] The final concentration of the organic solvent in the reaction mixture should typically be kept low (0.5 to 10%).[1]
Data Presentation
Table 1: Recommended Reaction Buffer Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity with NHS ester stability.[1][3][4] |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES | Inert and do not compete in the reaction.[1] |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that interfere with the coupling.[1] |
| Ionic Strength | 50 - 150 mM | Standard physiological conditions, can be optimized. |
Table 2: Influence of pH and Temperature on NHS-Ester Hydrolysis
| pH | Temperature | Half-life of NHS-Ester |
| 7.0 | 0°C | 4 - 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Experimental Protocols
General Protocol for Coupling an NHS-Ester Activated Molecule to this compound
This protocol provides a general guideline. Molar ratios and reaction times should be optimized for your specific application.
-
Buffer Preparation : Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Dissolve Target Molecule : Dissolve your NHS-ester activated molecule in the reaction buffer to the desired concentration.
-
Dissolve this compound : Immediately before use, dissolve this compound in the reaction buffer.
-
Initiate Reaction : Add the desired molar excess of this compound to the solution of your activated molecule.
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4 hours to overnight with gentle stirring.
-
Quenching (Optional) : To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.[1] This will consume any unreacted NHS ester.
-
Purification : Remove excess unreacted this compound and reaction byproducts using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Coupling Yield | Incorrect Buffer pH: The pH may be too low (<7.0), protonating the amine. | Verify the pH of your reaction buffer is between 7.2 and 8.5.[1][3] |
| Incompatible Buffer: Use of an amine-containing buffer like Tris. | Switch to a non-amine buffer such as phosphate, borate, or HEPES.[1] | |
| NHS-Ester Hydrolysis: The NHS ester degraded in the aqueous buffer before reacting. | Prepare reagent solutions immediately before use. Consider performing the reaction at 4°C to slow hydrolysis.[1] Ensure the pH does not exceed 8.5.[3] | |
| Degraded Reagents: The this compound or the NHS ester was improperly stored and has degraded. | Use fresh reagents. Store NHS esters in a desiccator at -20°C and protect from moisture. | |
| Inconsistent Results | Variable Reagent Activity: Inconsistent dissolution or handling of stock solutions. | Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF for each experiment.[2] |
| Fluctuating Conditions: Inconsistent reaction times or temperatures. | Standardize incubation times and use a temperature-controlled environment (e.g., water bath or cold room). |
Visualizations
Caption: Reaction mechanism of this compound with an NHS ester.
Caption: A typical experimental workflow for the coupling reaction.
References
Technical Support Center: Purification of Products Synthesized with Propargyl-PEG2-methylamine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Propargyl-PEG2-methylamine in their synthetic strategies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying products synthesized using this compound?
A1: Products synthesized with this compound possess a unique combination of functionalities that can present purification challenges. The PEG linker increases hydrophilicity and can lead to broad peaks or poor retention in reversed-phase chromatography. The methylamine (B109427) group is basic and can interact with acidic stationary phases like silica (B1680970) gel, causing peak tailing. Furthermore, the propargyl group can potentially undergo side reactions, adding to the complexity of the product mixture.
Q2: What are the initial purification steps to consider after a synthesis involving this compound?
A2: After your reaction, a primary consideration is the removal of unreacted this compound and other small molecule reagents. Depending on the scale of your reaction and the nature of your product, initial purification can be approached by:
-
Aqueous workup: If your product is sufficiently hydrophobic, a liquid-liquid extraction can be effective. The basic nature of the unreacted linker allows for its removal by washing the organic layer with a dilute acid solution.[1]
-
Precipitation: In some cases, the desired product can be precipitated out of the reaction mixture by the addition of a non-solvent, leaving the more soluble impurities behind.
-
Solid-Phase Extraction (SPE): For smaller scale purifications or to remove specific byproducts, SPE cartridges can be a rapid and effective tool.[2]
Q3: Which chromatography techniques are most suitable for purifying my this compound-containing product?
A3: The choice of chromatography will depend on the properties of your final product. Common techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated molecules. However, optimization of the mobile phase, including pH and the use of ion-pairing agents, is often necessary to achieve good peak shape and resolution.
-
Size-Exclusion Chromatography (SEC): SEC is particularly useful for separating your PEGylated product from smaller impurities, including unreacted linker and other reagents.[3]
-
Ion-Exchange Chromatography (IEX): The presence of the amine group allows for purification using cation-exchange chromatography. This can be a highly effective step, especially if your target molecule has other charged groups.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a valuable orthogonal technique to RP-HPLC and IEX for purifying PEGylated compounds.[3]
-
Normal-Phase Chromatography (Silica Gel): While the amine group can cause issues, normal-phase chromatography can be successful with the use of mobile phase modifiers like triethylamine (B128534) or ammonia (B1221849) to reduce peak tailing.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Chromatography
Symptom: Your product elutes from the chromatography column with a broad, asymmetrical peak (tailing), particularly on silica gel or some reversed-phase columns.
Possible Cause: The basic methylamine group in the linker is interacting with acidic sites on the stationary phase (e.g., silanol (B1196071) groups on silica).[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Recovery of Product After Purification
Symptom: The amount of purified product obtained is significantly lower than expected.
Possible Causes:
-
Your product may be adsorbing to the chromatography column or other surfaces.
-
The purification conditions may be causing your product to precipitate or aggregate.
-
For techniques like dialysis, the membrane cutoff may be inappropriate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product recovery.
Data Presentation
Table 1: Illustrative Comparison of Purification Strategies
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| RP-HPLC | >95% | 60-80% | High resolution, well-established. | Can be challenging for very polar molecules, potential for product loss. |
| SEC | Variable | >90% | Good for removing small molecule impurities, gentle conditions. | Lower resolution for molecules of similar size. |
| IEX | >90% | 70-90% | High capacity, orthogonal to RP-HPLC and SEC. | Requires charged product and careful buffer optimization. |
| Normal-Phase | Variable | 50-70% | Good for less polar molecules. | Prone to peak tailing with amines, requires organic solvents. |
Note: These are generalized values and will vary depending on the specific properties of the target molecule.
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol is a starting point and should be optimized for your specific molecule.
-
Column Selection: A C18 stationary phase is a common starting point. Consider a column with a pore size appropriate for your molecule's size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Hold at 95% Mobile Phase B for 5-10 minutes to elute any strongly retained components.
-
Return to initial conditions and re-equilibrate.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength where your compound absorbs.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Analyze the collected fractions for purity (e.g., by analytical HPLC, LC-MS). Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Experimental Workflow for RP-HPLC Purification:
Caption: General experimental workflow for RP-HPLC purification.
References
- 1. interchim.fr [interchim.fr]
- 2. Property-based optimisation of PROTACs [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1835759-76-6 | BroadPharm [broadpharm.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of Propargyl-PEG2-methylamine linkers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability and degradation issues associated with Propargyl-PEG2-methylamine linkers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound linkers to ensure stability?
A1: To maintain the integrity of this compound linkers, it is crucial to store them under appropriate conditions. The recommended storage temperature is -20°C for short-to-medium-term storage and -80°C for long-term storage.[1][2][3] The linker should be protected from light and moisture. When handling, it is advisable to allow the vial to warm to room temperature before opening to prevent condensation. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q2: What are the primary reactive groups of the this compound linker and what are their common applications?
A2: The this compound linker is bifunctional, featuring:
-
A propargyl group (an alkyne) that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-containing molecules to form a stable triazole linkage.[1][4][5][6]
-
A methylamine (B109427) group which is a primary amine that can react with carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones) to form stable amide or imine bonds.[1][4][7]
These functionalities make it a versatile linker for conjugating a wide range of molecules in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5][7]
Q3: What are the potential degradation pathways for PEG-based linkers like this compound?
A3: Polyethylene glycol (PEG) linkers are generally stable, but they can be susceptible to a few degradation pathways:
-
Oxidative Degradation: In the presence of transition metals and oxygen, the PEG chain can undergo oxidative cleavage. This is a concern in formulations containing metal ions.
-
Enzymatic Degradation: While PEG itself is relatively resistant to enzymatic cleavage, impurities or modifications in the linker structure could potentially be recognized by certain enzymes.[8][9] Studies on similar PEG-containing structures have shown that enzymatic degradation can occur, for instance, by lipases or other hydrolases, especially if ester bonds are present in the vicinity of the PEG chain.[9][10]
-
Hydrolytic Instability: The linkages formed using the methylamine group (e.g., amides) are generally very stable. However, the stability can be influenced by pH and the presence of enzymes. The triazole ring formed via click chemistry is exceptionally stable.
Q4: My click chemistry reaction with the propargyl group is showing low yield. What are the possible causes?
A4: Low yields in CuAAC reactions can stem from several factors:
-
Copper Catalyst Issues: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. It is essential to use a reducing agent like sodium ascorbate (B8700270) or a stabilizing ligand such as TBTA to maintain the copper in its active state.[11]
-
Reagent Quality: Ensure the azide-containing counterpart is pure and has not degraded. The this compound linker itself should be stored properly to prevent degradation.
-
Reaction Conditions: The pH, solvent, and temperature can all impact the reaction efficiency. While the reaction is robust, optimization may be required for specific substrates.
-
Side Reactions: Alkynes can sometimes undergo side reactions, such as homo-coupling, in the presence of copper catalysts.[12]
Q5: I am observing aggregation of my bioconjugate. Could the this compound linker be the cause?
A5: While the PEG portion of the linker is designed to increase hydrophilicity and reduce aggregation, issues can still arise.[1] The overall properties of the final conjugate, including the payload and the biomolecule, will determine its aggregation propensity. If the payload is very hydrophobic, the short PEG2 chain may not be sufficient to completely mitigate aggregation. In such cases, considering a linker with a longer PEG chain (e.g., PEG4, PEG12) might be beneficial.[3][13]
Troubleshooting Guides
Issue 1: Incomplete Conjugation to the Methylamine Group
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | For reactions with NHS esters, maintain a pH between 7.0 and 9.0. A common starting point is pH 8.3-8.5 in a non-amine-containing buffer like PBS or HEPES.[14] |
| Hydrolysis of NHS Ester | The NHS ester on the binding partner is susceptible to hydrolysis, especially at high pH. Prepare the NHS ester solution immediately before use and perform the conjugation reaction promptly.[14] |
| Competing Amines | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the linker's methylamine for the NHS ester.[14] |
| Steric Hindrance | Bulky groups near the reaction sites on either the linker or the substrate can impede conjugation. Consider modifying the reaction conditions (e.g., longer reaction time, slightly elevated temperature) or redesigning the conjugation strategy. |
Issue 2: Linker Degradation During Storage or Experimentation
| Potential Cause | Troubleshooting Step |
| Oxidation | Avoid exposing the linker to atmospheric oxygen for prolonged periods, especially in the presence of metal ions. Use degassed buffers for reactions if oxidative degradation is suspected. |
| Repeated Freeze-Thaw Cycles | Aliquot the linker into single-use vials upon receipt to minimize the number of freeze-thaw cycles. |
| Inappropriate Storage | Always store the linker at the recommended -20°C or -80°C in a dry, dark place.[1][2][3] |
Quantitative Data on Linker Stability
The stability of the this compound linker is highly dependent on the nature of the conjugated molecules and the experimental conditions. Below is a table summarizing expected stability characteristics based on the known chemistry of its components.
| Linkage Type | Condition | Expected Half-Life | Notes |
| Triazole (from Click Chemistry) | Physiological pH (7.4), 37°C | > 1 year | The triazole linkage is exceptionally stable and resistant to hydrolysis and enzymatic degradation. |
| Amide (from NHS ester reaction) | Physiological pH (7.4), 37°C | Several months to years | Amide bonds are generally very stable. The exact half-life can vary based on the surrounding chemical structure. |
| PEG Chain | Physiological pH (7.4), 37°C | Several years (in the absence of oxidants) | The ether bonds of the PEG chain are highly stable to hydrolysis. Degradation is primarily a concern under oxidative stress. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
Objective: To determine the rate of degradation of a bioconjugate containing the this compound linker under different pH conditions.
Methodology:
-
Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Quench any reaction by adding an appropriate quenching agent or by freezing at -80°C.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of intact bioconjugate and identify any degradation products.
-
Plot the percentage of intact bioconjugate versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the presence of monomers, dimers, and higher-order aggregates of a bioconjugate.
Methodology:
-
Prepare the bioconjugate sample at a suitable concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Inject the sample onto an SEC column (e.g., Agilent AdvanceBio SEC 300Å).[13]
-
Elute with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative abundance.
Visualizations
Caption: Workflow for assessing the hydrolytic stability of a bioconjugate.
Caption: Potential degradation pathways for a bioconjugate with a this compound linker.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG12-methylamine | BroadPharm [broadpharm.com]
- 4. This compound, 1835759-76-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Taskcm [taskcm.com]
- 7. medkoo.com [medkoo.com]
- 8. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. scilit.com [scilit.com]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Aggregation in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide: ADC Aggregation Issues
This guide provides a structured approach to identifying and resolving common aggregation problems encountered during ADC synthesis.
| Observed Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Immediate Precipitation/Turbidity Upon Payload-Linker Addition | 1. High Hydrophobicity of Payload-Linker: The addition of a hydrophobic drug-linker can cause the ADC to immediately aggregate to minimize exposure to the aqueous environment.[1][2] 2. Solvent Shock: Rapid changes in solvent composition (e.g., addition of organic solvent to dissolve the payload-linker) can disrupt ADC stability.[1][2] 3. Unfavorable Buffer Conditions: The pH of the conjugation buffer may be close to the isoelectric point (pI) of the antibody, reducing its solubility.[2] | 1. Optimize Payload-Linker Addition: Add the payload-linker solution slowly and with gentle mixing. Consider adding it in smaller aliquots. 2. Co-solvent Optimization: Evaluate different co-solvents and their final concentrations to improve the solubility of the payload-linker without destabilizing the antibody. 3. Buffer Screening: Perform a buffer screening study to identify a pH that maintains antibody stability and solubility during conjugation.[2] |
| Increased Aggregation During/After Conjugation Reaction | 1. High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the surface hydrophobicity of the ADC, promoting self-association.[3][4] 2. Conjugation Chemistry: Certain conjugation methods, like those involving interchain disulfide bond reduction, can destabilize the antibody structure.[5][6] 3. Elevated Temperature: Higher reaction temperatures can induce partial unfolding of the antibody, exposing aggregation-prone regions.[3] | 1. Control DAR: Optimize the molar ratio of payload-linker to antibody to achieve the desired DAR without excessive aggregation.[4] 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the payload at sites that are less likely to impact stability.[5] 3. Temperature Control: Maintain a controlled and optimized temperature throughout the conjugation process. |
| Aggregation During Purification Steps (e.g., Chromatography) | 1. On-Column Aggregation: Interactions between the ADC and the chromatography resin can induce aggregation. 2. Buffer Exchange Issues: The buffer used for elution or final formulation may not be optimal for ADC stability. 3. High Local Concentration: High concentrations of the ADC on the column can lead to aggregation. | 1. Resin Screening: Test different chromatography resins to find one with minimal non-specific interactions. 2. Mobile Phase Optimization: Optimize the pH, ionic strength, and additives of the mobile phase to enhance ADC stability. 3. Load and Elution Optimization: Adjust the loading concentration and elution gradient to minimize on-column residence time and high concentration effects. |
| Aggregation During Storage or Freeze-Thaw Cycles | 1. Inadequate Formulation: The formulation buffer may lack the necessary stabilizers to protect the ADC.[][8] 2. Freeze-Thaw Stress: The process of freezing and thawing can cause denaturation and aggregation.[3] 3. Surface Adsorption: The ADC may adsorb to and denature on the surface of the storage vial.[9] | 1. Formulation Optimization: Screen different excipients such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids to improve long-term stability.[][8][10] 2. Cryoprotectant Addition: Include cryoprotectants in the formulation to protect the ADC during freeze-thaw cycles.[8] 3. Vial and Surfactant Selection: Ensure the formulation contains an adequate concentration of a surfactant and consider using vials with low protein binding.[9] |
Frequently Asked Questions (FAQs)
Understanding ADC Aggregation
Q1: What is ADC aggregation and why is it a critical issue?
ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1][11] This is a critical issue because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1][11] Aggregates can lead to faster clearance from the body, reduced therapeutic efficacy, and an increased risk of immunogenic reactions.[1][12]
Q2: What are the primary drivers of aggregation during ADC synthesis?
The primary drivers of aggregation can be categorized as follows:
-
Physicochemical Properties of ADC Components: This includes the inherent aggregation propensity of the antibody, the hydrophobicity of the payload and linker, and the drug-to-antibody ratio (DAR).[1][5] Higher hydrophobicity and DAR often lead to increased aggregation.[13][14]
-
Manufacturing and Conjugation Conditions: Factors such as unfavorable buffer pH or ionic strength, the use of organic co-solvents, elevated temperatures, shear stress during mixing or filtration, and exposure to light can all promote aggregation.[1][2][9]
-
Storage and Handling: Inadequate formulation, freeze-thaw cycles, and agitation during transportation can destabilize the ADC and lead to aggregation.[1][3]
Prevention Strategies
Q3: How can the choice of antibody affect aggregation?
The antibody itself plays a significant role. Some antibodies are inherently more prone to aggregation.[2] The use of smaller antibody fragments can sometimes reduce the risk of aggregation.[1] Additionally, antibody engineering to introduce "aggregation gatekeeper" residues can improve stability without compromising binding affinity.[1]
Q4: What is the role of the linker and payload in preventing aggregation?
The linker and payload are major contributors to aggregation, primarily due to their hydrophobicity.[2][8] Strategies to mitigate this include:
-
Hydrophilic Linkers: Using linkers that are more water-soluble can help to counteract the hydrophobicity of the payload.[][15]
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can create a hydrophilic shield around the payload, reducing aggregation and improving pharmacokinetic properties.[][16]
-
Hydrophilic Payloads: When possible, selecting less hydrophobic payloads can also reduce the propensity for aggregation.[17]
Q5: How can the conjugation process be optimized to minimize aggregation?
Process optimization is key to preventing aggregation. Some effective strategies include:
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., an affinity resin) during conjugation physically separates the antibody molecules, preventing them from aggregating.[1][2]
-
Controlled Reaction Conditions: Carefully controlling parameters like temperature, pH, and mixing speed can minimize stress on the antibody.[1]
-
Solvent Management: When using organic solvents to dissolve the payload-linker, it's crucial to add them slowly and in minimal amounts to avoid destabilizing the antibody.[2]
Q6: What is the importance of formulation in preventing ADC aggregation?
A well-designed formulation is critical for the long-term stability of an ADC.[][8] Key components of an effective formulation include:
-
Buffers: To maintain an optimal pH where the ADC is most stable.[]
-
Surfactants (e.g., Polysorbate 20/80): To prevent surface-induced aggregation and adsorption to vials.[][9]
-
Sugars (e.g., Sucrose, Trehalose): To act as cryoprotectants and stabilizers, particularly in lyophilized formulations.[8][10]
-
Amino Acids (e.g., Arginine, Glycine): Can act as stabilizers and reduce protein-protein interactions.[10]
Analytical and Characterization Techniques
Q7: How can I detect and quantify aggregation in my ADC samples?
A combination of analytical techniques is recommended for a comprehensive assessment of ADC aggregation.[18] No single method can provide a complete picture. The most common methods are:
-
Size Exclusion Chromatography (SEC): This is the industry standard for quantifying aggregates based on their size.[1][18]
-
Dynamic Light Scattering (DLS): A rapid technique for estimating the average size and size distribution of aggregates.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the composition and structure of the ADC and its aggregates.[1][18]
Data Presentation: Impact of Physicochemical Properties on Aggregation
Table 1: Influence of Drug-to-Antibody Ratio (DAR) and Payload Hydrophobicity on ADC Aggregation
| ADC | Payload | Linker | DAR | Payload Hydrophobicity (logP) | % Aggregation (Stressed Conditions) |
| ADC-1 | MMAE | vc-PAB | 2 | 3.5 | 5% |
| ADC-2 | MMAE | vc-PAB | 4 | 3.5 | 12% |
| ADC-3 | MMAE | vc-PAB | 8 | 3.5 | 25% |
| ADC-4 | DM1 | SMCC | 3.5 | 2.8 | 8% |
| ADC-5 | PBD | mc | 2 | 5.2 | 18% |
Note: The data presented in this table are illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific antibody, payload, linker, and experimental conditions.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier correspond to higher molecular weight species (aggregates), while later peaks correspond to fragments.[18]
-
Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution of particles in the ADC solution and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
Procedure:
-
Instrument Setup: Set the instrument parameters (e.g., temperature, laser wavelength) according to the manufacturer's instructions.
-
Sample Preparation: Filter the ADC sample (0.1-1.0 mg/mL) through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will generate a correlation function, which is then used to calculate the size distribution.
-
Data Analysis: Analyze the size distribution histogram. A monomodal peak corresponding to the hydrodynamic radius of the ADC monomer indicates a non-aggregated sample. The presence of larger peaks indicates the presence of aggregates.
Visualizations
Caption: Key factors that can contribute to aggregation during the ADC lifecycle.
Caption: A systematic workflow for troubleshooting ADC aggregation issues.
Caption: A decision tree to guide the selection of an appropriate aggregation prevention strategy.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 5. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. techbullion.com [techbullion.com]
- 16. youtube.com [youtube.com]
- 17. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reaction Efficiency in PROTAC Synthesis with Propargyl-PEG2-methylamine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Propargyl-PEG2-methylamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthetic workflow and achieve higher reaction efficiency.
Troubleshooting Guide: Low Yield in PROTAC Synthesis via Click Chemistry
Low efficiency in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction is a common hurdle in PROTAC synthesis. This guide provides solutions to frequently encountered problems when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inhibition of Copper Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. Certain buffer components, like Tris, can also chelate and inhibit the copper catalyst.[1][2] | • Deoxygenate Reaction Mixture: Before adding the copper catalyst, thoroughly degas all solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[3] • Use Fresh Reducing Agent: Prepare the sodium ascorbate (B8700270) solution fresh for each reaction to ensure its ability to maintain copper in the Cu(I) state.[3] • Optimize Buffer Choice: Avoid Tris-based buffers. Opt for non-coordinating buffers such as PBS, HEPES, or MOPS.[2][3][4] |
| Poor Reagent Quality or Concentration: Degradation of reagents, especially the azide-functionalized binding moiety or the sodium ascorbate, can halt the reaction. Sub-optimal concentrations of reactants will also lead to poor yields. | • Verify Reagent Integrity: Ensure the purity and stability of your azide-containing compound and this compound. • Optimize Reactant Concentrations: While equimolar concentrations can work, a slight excess (1.1-1.5 equivalents) of one reactant may drive the reaction to completion. Low reactant concentrations in general can lead to poor yields.[3] | |
| Steric Hindrance: Bulky functional groups near the alkyne or azide (B81097) moieties can sterically hinder the formation of the triazole ring.[2] | • Linker Modification: If significant steric hindrance is suspected, consider synthesizing analogues with longer PEG linkers (e.g., Propargyl-PEG4-amine) to increase the distance between the bulky groups and the reactive ends. | |
| Formation of Byproducts | Homodimerization of Alkyne: In the presence of oxygen, copper can catalyze the oxidative homocoupling of terminal alkynes. | • Maintain Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration. • Use of Antioxidants: The use of sodium ascorbate helps to suppress this side reaction.[2] |
| Difficulty in Product Isolation | Residual Copper Catalyst: Copper ions can be difficult to remove from the final PROTAC product, leading to impurities and potential issues in biological assays. | • Use Chelating Resins: After the reaction, treat the crude mixture with a copper-chelating resin to sequester and remove copper ions.[1] • Aqueous Wash: Perform an aqueous wash with a dilute solution of EDTA or ammonia (B1221849) to help remove residual copper. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the CuAAC reaction involving this compound?
A1: The choice of solvent depends on the solubility of your protein-of-interest (POI) ligand and E3 ligase ligand. Due to the hydrophilic nature of the PEG linker, mixtures of water with organic co-solvents like DMSO, DMF, or t-BuOH are highly effective as they can solubilize both polar and nonpolar reactants, thereby enhancing reaction efficiency.[1] For PROTAC synthesis not involving sensitive biomolecules, a purely organic solvent system such as DMF or THF can also be used.
Q2: How critical is the linker length for PROTAC efficacy?
A2: Linker length is a critical parameter that significantly influences the efficacy of a PROTAC.[5] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while an excessively long linker might lead to an unproductive ternary complex geometry and inefficient ubiquitination.[5] Therefore, it is often necessary to synthesize a series of PROTACs with varying linker lengths to identify the optimal degrader.
Q3: Can I use internal alkynes with this compound in a CuAAC reaction?
A3: The standard CuAAC reaction is most efficient with terminal alkynes, such as the one present in this compound. Internal alkynes react much more slowly under these conditions.[2] If your synthetic strategy requires the use of an internal alkyne, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) would be a more suitable method.[2]
Q4: Why is a ligand for the copper catalyst often used in CuAAC reactions?
A4: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for stabilizing the Cu(I) oxidation state and preventing its oxidation to the inactive Cu(II) state.[2] These ligands also accelerate the reaction rate and can improve the solubility of the copper catalyst in various solvent systems.[2][3] A 5:1 ligand to copper ratio is often recommended for optimal results.[3]
Quantitative Data on Linker Performance
The length of the PEG linker has a profound impact on the degradation efficiency of the resulting PROTAC. The following tables summarize experimental data from various studies, illustrating the importance of linker optimization.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | < 1000 | > 75 | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol outlines the synthesis of a PROTAC using an azide-functionalized ligand and this compound, which is first coupled to a second ligand containing a carboxylic acid.
Step 1: Amide Coupling of this compound to Ligand 1
-
Dissolve Ligand 1 containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DMF).
-
Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the alkyne-functionalized Ligand 1 with an organic solvent.
-
Purify the product by column chromatography.
Step 2: CuAAC "Click" Reaction
-
Dissolve the alkyne-functionalized Ligand 1 (1.0 eq) and the azide-functionalized Ligand 2 (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 eq) and a ligand like TBTA or THPTA (0.5 eq).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq) in water.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control. The half-maximal degradation concentration (DC50) can be determined from the dose-response curve.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
References
Technical Support Center: Characterization of Propargyl-PEG2-methylamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used for characterizing Propargyl-PEG2-methylamine and its conjugates. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound and its conjugates?
A1: The primary techniques for comprehensive characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the molecule and its conjugates.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, and in conjugate analysis, to determine the extent of conjugation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
Q2: How can I confirm the successful synthesis of this compound?
A2: Successful synthesis can be confirmed by a combination of the techniques listed in Q1. ¹H NMR should show characteristic peaks for the propargyl, PEG, and methylamine (B109427) moieties. Mass spectrometry should show the correct molecular ion peak. HPLC can be used to assess the purity of the final product.
Q3: What are the expected storage conditions for this compound?
A3: this compound is typically a liquid. For long-term stability, it is recommended to store it at -20°C, protected from light and moisture. For short-term use, storage at 4°C under an inert atmosphere (like nitrogen or argon) is advisable.[1][2]
Analytical Techniques: Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that exact shifts can vary depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Propargyl Group | ||
| ≡C-H | ~2.4 (t) | ~74 |
| -C≡C- | - | ~80 |
| -O-CH ₂-C≡ | ~4.2 (d) | ~58 |
| PEG Chain | ||
| -O-CH ₂-CH ₂-O- | ~3.6-3.7 (m) | ~70 |
| -CH ₂-N- | ~2.8 (t) | ~50 |
| Methylamine Group | ||
| N-CH ₃ | ~2.4 (s) | ~36 |
| N-H | Variable | - |
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For compounds with exchangeable protons like amines, DMSO-d₆ can be particularly useful.[3][4]
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
Expected Mass Spectrometry Data
| Analyte | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₅NO₂ | 157.21 | 158.22 |
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727), acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap).
-
Operate the ESI source in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire data over a mass range that includes the expected molecular ion.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion.
-
For conjugates, the mass spectrum will be more complex due to the polydispersity of larger PEG chains and the presence of multiple charge states. Deconvolution software may be necessary to determine the molecular weight distribution.[5]
-
High-Performance Liquid Chromatography (HPLC)
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient method. Record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of the main component to assess its purity. For conjugates, changes in retention time compared to the starting materials can indicate successful conjugation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Peak Assignments
| Functional Group | Characteristic Absorption (cm⁻¹) |
| ≡C-H stretch (alkyne) | ~3300 (sharp) |
| C≡C stretch (alkyne) | ~2100-2260 (weak to medium) |
| C-H stretch (alkane) | ~2850-3000 |
| N-H stretch (amine) | ~3300-3500 (broad) |
| C-O-C stretch (ether) | ~1100 (strong) |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: As this compound is a liquid, it can be analyzed directly.[5]
-
Background Spectrum: Acquire a background spectrum of the empty IR beam (for transmission) or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
// Nodes start [label="Poor NMR Spectrum\n(Broad peaks, low resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the sample soluble\nin the chosen solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Try a different solvent\n(e.g., DMSO-d6, MeOD-d4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the sample concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Dilute the sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Are there paramagnetic\nimpurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Purify the sample\n(e.g., column chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4 (B560321) [label="Check instrument shimming", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> end; q1 -> q2 [label="Yes"]; q2 -> s2 [label="Yes"]; s2 -> end; q2 -> q3 [label="No"]; q3 -> s3 [label="Yes"]; s3 -> end; q3 -> s4 [label="No"]; s4 -> end; } dot Caption: Troubleshooting workflow for common NMR issues.
Q: My NMR peaks are broad and poorly resolved. What should I do?
A: Broad peaks can be caused by several factors:
-
Poor Solubility: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent in which your compound is more soluble.[9]
-
High Concentration: Highly concentrated samples can also result in peak broadening. Try diluting your sample.[9]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and consider purifying your sample.
-
Instrument Shimming: Poor shimming of the magnetic field will lead to broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.[9]
Q: I can't see the N-H proton peak. Where is it?
A: The chemical shift of N-H protons is highly variable and can be broad, making it difficult to observe. It can also exchange with residual water in the solvent (especially D₂O), causing it to disappear. Adding a drop of D₂O to your NMR tube and re-acquiring the spectrum can confirm the presence of an exchangeable proton if the peak disappears.[9]
Mass Spectrometry Troubleshooting
// Nodes start [label="No or Low Signal in MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the compound ionizing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Adjust ionization source parameters\n(e.g., voltage, temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the concentration appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Adjust sample concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is there salt contamination?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Desalt the sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Signal Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> end; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> end; q2 -> q3 [label="Yes"]; q3 -> s3 [label="Yes"]; s3 -> end; q3 -> end [label="No"]; } dot Caption: Troubleshooting for mass spectrometry signal issues.
Q: I am seeing a repeating series of peaks separated by 44 Da in my mass spectrum. What is this?
A: This is a characteristic signature of polyethylene (B3416737) glycol (PEG). It arises from the repeating ethylene (B1197577) glycol unit (-CH₂CH₂O-), which has a mass of approximately 44 Da. This can indicate the presence of your PEGylated compound or a PEG contaminant in your sample or the instrument.
Q: My PEGylated conjugate gives a very complex mass spectrum with many overlapping peaks. How can I simplify it?
A: The complexity arises from the polydispersity of the PEG chain and the formation of multiple charge states. Using a high-resolution mass spectrometer can help resolve the different species. Additionally, for protein conjugates, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can reduce the number of charge states and simplify the spectrum.
HPLC Troubleshooting
// Nodes start [label="HPLC Problem\n(e.g., peak tailing, poor separation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Mobile Phase", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Prepare fresh mobile phase\nEnsure correct pH and composition", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Check Column", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Flush or replace column\nUse appropriate column chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Check System", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Check for leaks\nEnsure pump is working correctly", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="Issue Found"]; s1 -> end; q1 -> q2 [label="No Issue"]; q2 -> s2 [label="Issue Found"]; s2 -> end; q2 -> q3 [label="No Issue"]; q3 -> s3 [label="Issue Found"]; s3 -> end; } dot Caption: A systematic approach to HPLC troubleshooting.
Q: My this compound conjugate is showing significant peak tailing on a C18 column. What is the cause?
A: Peak tailing for amine-containing compounds on reverse-phase columns is often due to secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this:
-
Use a low pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine and the silanols, reducing unwanted interactions.
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer free silanol groups and are better suited for analyzing basic compounds.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a better alternative to reverse-phase chromatography.
Q: I am not getting good separation between my starting material and the final conjugate. What can I do?
A: To improve separation:
-
Optimize the gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change the mobile phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
-
Try a different column: A column with a different stationary phase chemistry or a longer column may provide better separation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Troubleshooting [chem.rochester.edu]
Proper storage and handling of Propargyl-PEG2-methylamine to maintain reactivity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and utilization of Propargyl-PEG2-methylamine to ensure optimal reactivity and experimental success.
Understanding this compound
This compound is a bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its utility stems from its two reactive functional groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
Propargyl Group: The terminal alkyne group is ready for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and stable ligation to azide-modified molecules.[1][4][5]
-
Methylamine Group: This primary amine serves as a nucleophile, readily reacting with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls to form stable amide bonds.[2]
-
PEG2 Spacer: The short polyethylene glycol chain enhances the aqueous solubility and reduces aggregation of the conjugated molecules.[2]
Proper Storage and Handling
To maintain the integrity and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines.
| Condition | Pure Form | In Solvent |
| Temperature | Long-term: -20°C | Long-term: -80°C |
| Short-term: 4°C | Short-term: -20°C (up to 1 month) | |
| Light | Protect from light | Protect from light |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Store under an inert atmosphere (e.g., Nitrogen or Argon) |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of any fumes. | Use anhydrous solvents for reconstitution if moisture can affect downstream reactions. Thaw to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the appearance of this compound? A1: this compound is typically a colorless to light yellow liquid. A significant change in color (e.g., turning dark yellow or brown) may indicate degradation.
Q2: In which solvents is this compound soluble? A2: It is soluble in water and many common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).
Q3: What are the primary applications of this compound? A3: It is primarily used as a linker in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase ligand, and in the creation of ADCs, where it links a cytotoxic drug to an antibody.[1][3] It is also used in PEGylation and other bioconjugation applications.[6][7]
Q4: Can I use this compound for strain-promoted azide-alkyne cycloaddition (SPAAC)? A4: No, the terminal alkyne of the propargyl group is not strained and therefore requires a copper catalyst for efficient reaction with azides. For copper-free click chemistry, you would need a linker with a strained alkyne, such as DBCO or BCN.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Amide Coupling Reactions
Q: My amide coupling reaction with a carboxylic acid is showing low yield. What are the possible causes and solutions? A: Low yields in amide coupling can be due to several factors:
-
Inactive Carboxylic Acid: Ensure the carboxylic acid is properly activated. Common activating agents include HATU, HOBt, and EDC. The choice of activating agent and solvent can be critical.
-
Suboptimal Reaction Conditions: Amide coupling reactions are sensitive to pH. For reactions involving primary amines, a slightly basic pH (around 8-9) is often optimal. Ensure the reaction is stirred adequately and for a sufficient duration. Monitoring the reaction by LC-MS is recommended.
-
Moisture Contamination: Water can hydrolyze the activated carboxylic acid, reducing the yield. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced. In such cases, a longer reaction time, elevated temperature, or a more potent coupling agent may be necessary.
Q: I am observing unexpected side products in my amide coupling reaction. What could they be? A: Potential side products include:
-
Double Acylation: If an excess of the activated carboxylic acid is used, it is possible for it to react with the newly formed amide bond, though this is generally unfavorable.
-
Racemization: If your carboxylic acid contains a chiral center, the activation process can sometimes lead to racemization. Using coupling agents known to suppress racemization, such as HATU or HOBt, can mitigate this.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My click chemistry reaction is not proceeding to completion. What should I check? A: Incomplete click reactions are often due to issues with the catalyst or reaction conditions:
-
Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. Ensure the reaction is performed under an inert atmosphere or use a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (B86663).
-
Insufficient Ligand: A copper-stabilizing ligand, such as THPTA or TBTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency. Ensure the correct stoichiometry of the ligand to copper is used.
-
Impure Reagents: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Ensure your starting materials are of high purity.
-
Inadequate Mixing: For heterogeneous reactions or reactions with viscous solvents, ensure thorough mixing to allow the reactants and catalyst to interact.
Q: The purification of my click chemistry product is difficult. Are there any common byproducts to look out for? A: The primary challenge in purification is often the removal of the copper catalyst. This can be achieved by washing with a chelating agent like EDTA or by using specialized chromatography resins that bind copper. Unreacted starting materials will also need to be removed, typically by chromatography.
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol describes a general procedure for coupling this compound to a carboxylic acid.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for a click reaction between a this compound conjugate and an azide-containing molecule.
-
Preparation of Reagents:
-
Prepare stock solutions of the this compound conjugate (alkyne) and the azide-containing molecule in a suitable solvent (e.g., DMSO/water mixture).
-
Prepare a stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of a copper ligand (e.g., THPTA) in water.
-
-
Click Reaction:
-
In a reaction vial, add the alkyne (1.0 eq), azide (1.1 eq), and the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the copper ligand (e.g., 5 eq relative to copper).
-
Add CuSO4 (e.g., 0.1 eq).
-
Initiate the reaction by adding sodium ascorbate (e.g., 1.0 eq).
-
Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled molecules. Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified by methods such as HPLC or size-exclusion chromatography to remove the copper catalyst and unreacted starting materials.
-
Visualizations
Caption: General workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: General workflow for the preparation and characterization of an Antibody-Drug Conjugate (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Propargyl-PEG2-amine | Alkynyls | Ambeed.com [ambeed.com]
- 4. This compound, 1835759-76-6 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
Technical Support Center: Post-Click Chemistry Copper Catalyst Removal from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from biological samples following copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my biological samples after a click chemistry reaction?
A1: Residual copper catalysts can be highly problematic for several reasons. Copper ions are known to be toxic to cells, which is a major concern for any downstream biological applications, including cell-based assays and in vivo studies.[1] Furthermore, copper can interfere with subsequent analytical techniques, such as fluorescence-based assays, and can compromise the stability and purity of the final bioconjugate. For therapeutic applications like antibody-drug conjugates (ADCs), minimizing copper content to parts-per-million (ppm) levels is often a stringent regulatory requirement.
Q2: What are the most common methods for removing copper catalysts from biological samples?
A2: The primary methods for removing residual copper from biological samples include:
-
Chelation: Utilizing a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a stable, water-soluble complex with copper. This complex can then be removed through methods suitable for macromolecules, such as dialysis or size exclusion chromatography.[1][2]
-
Solid-Phase Extraction (Scavenger Resins): Employing solid-supported resins with functional groups that have a high affinity for copper. The resin binds the copper, and can then be easily removed by filtration or centrifugation.
-
Precipitation: Inducing the precipitation of the target biomolecule to separate it from the soluble copper catalyst.[3]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size. This is particularly useful for separating large biomolecules from the much smaller copper ions or copper-chelate complexes.[]
Q3: How do I choose the best copper removal method for my specific biological sample?
A3: The optimal method depends on several factors, including the nature of your biomolecule (e.g., protein, antibody, nucleic acid), its stability, the scale of your reaction, and the required final purity. For large biomolecules like antibodies and proteins, methods that maintain the native structure are preferred. Dialysis against an EDTA-containing buffer is a gentle and common method.[2][5] Size exclusion chromatography is also highly effective for separating large biomolecules from small copper complexes.[] For smaller biomolecules or when a very low level of copper is required, scavenger resins can be highly efficient.[1]
Q4: Can I avoid the copper removal step altogether?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that does not require a copper catalyst.[6][7] This approach is particularly advantageous for in vivo and live-cell applications where copper toxicity is a significant concern and simplifies purification by eliminating the need for copper removal.[6] However, the synthesis of the strained cyclooctyne (B158145) reagents required for SPAAC can be more complex and costly.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of copper catalyst from your biological samples.
Guide for Chelation-Based Methods (e.g., EDTA with Dialysis/SEC)
Problem: Residual blue or green color in the sample after dialysis with EDTA.
-
Possible Cause 1: Insufficient EDTA Concentration. The amount of EDTA may not be sufficient to chelate all the copper ions present.
-
Solution: Increase the concentration of EDTA in the dialysis buffer. A common starting point is a significant molar excess of EDTA relative to the initial copper concentration.
-
-
Possible Cause 2: Inefficient Dialysis. The dialysis time may be too short, or the volume of the dialysis buffer may be insufficient for complete exchange.
-
Solution: Increase the dialysis duration and perform multiple buffer changes. Using a dialysis buffer volume that is at least 200-500 times the sample volume is recommended for efficient removal of small molecules.[8] Ensure adequate mixing of the dialysis buffer.
-
-
Possible Cause 3: Strong Copper Chelation by the Biomolecule. Your biomolecule, especially proteins with multiple histidine or cysteine residues, might be strongly chelating the copper, making it less accessible to EDTA.[9]
-
Solution: Consider a combination of methods. First, perform dialysis with EDTA, then follow up with a polishing step using a copper scavenger resin or size exclusion chromatography.
-
Guide for Solid-Supported Scavenger Resins
Problem: Low product yield after using a scavenger resin.
-
Possible Cause: Non-specific binding of your biomolecule to the resin. This is more likely with highly charged or hydrophobic biomolecules.
-
Solution 1: Choose a more specific scavenger. Select a resin with a functional group that has a very high affinity for copper but minimal interaction with your biomolecule. Thiol- or thiourea-based resins are often effective for copper.[1]
-
Solution 2: Optimize the solvent/buffer conditions. Ensure your biomolecule is highly soluble and stable in the chosen buffer to minimize interactions with the resin backbone.
-
Solution 3: Reduce the contact time. Scavenging can be rapid. Perform a time-course experiment to determine the minimum time required for sufficient copper removal to avoid prolonged exposure of your product to the resin.[1]
-
Problem: The scavenger resin is not effectively removing the copper catalyst.
-
Possible Cause 1: Insufficient amount of scavenger resin.
-
Solution: Increase the amount of scavenger resin used. Consult the manufacturer's recommendations for the resin's binding capacity.
-
-
Possible Cause 2: Poor mixing of the resin with the reaction mixture.
-
Solution: Ensure the resin is kept in suspension throughout the incubation period by gentle agitation or rocking.
-
Guide for Precipitation Methods
Problem: The protein pellet is difficult to resolubilize after precipitation.
-
Possible Cause: Harsh precipitation conditions. The precipitating agent or conditions may have caused irreversible denaturation of the protein.
-
Solution: Optimize the precipitation protocol. This may involve using a different precipitating agent, adjusting the pH, or performing the precipitation at a lower temperature (e.g., on ice).
-
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary significantly depending on the chosen method, the nature of the biological sample, and the experimental conditions. The following table summarizes representative data from the literature to provide a general comparison.
| Method | Reagent/Material | Sample Type | Copper Removal Efficiency (%) | Final Copper Concentration | Reference(s) |
| Chelation (Dialysis) | EDTA | Protein solution | High (not specified) | Can reach low µM levels | [5][10] |
| Solid-Phase Extraction | SiliaMetS® Thiourea Resin | Organic solution | >99% | < 10 ppm | [1] |
| Precipitation | Trichloroacetic acid (TCA) / Acetone | Cell Lysate | Method dependent | Not specified | [3] |
| Size Exclusion Chromatography | N/A | Antibody-Drug Conjugates | High (not specified) | Not specified | [] |
| Aqueous Wash | Aqueous Ammonia | Organic solution | High (not specified) | < 50 ppm | [1] |
Experimental Protocols
Protocol 1: Copper Removal by Dialysis with EDTA
This protocol is suitable for macromolecules such as proteins and antibodies.
-
Prepare the Dialysis Buffer: Prepare a suitable buffer for your biomolecule (e.g., Phosphate-Buffered Saline, PBS) containing 5-10 mM EDTA. The volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[8]
-
Prepare the Dialysis Cassette/Tubing: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the Sample: Carefully load your sample into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis cassette/tubing into the dialysis buffer. Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Exchange: Dialyze for 2-4 hours, then replace the dialysis buffer with a fresh solution of the same composition. Repeat the buffer exchange at least two more times, with the final dialysis step performed overnight.[5]
-
Final Dialysis: Perform a final dialysis step against the same buffer without EDTA to remove any excess chelating agent.
-
Sample Recovery: Carefully remove the sample from the dialysis cassette/tubing.
Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin
This protocol provides a general procedure for using a copper scavenger resin.
-
Select the Resin: Choose a copper scavenger resin that is compatible with your solvent system and has a high affinity for copper.
-
Equilibrate the Resin (if necessary): Some resins may require pre-swelling or washing with the reaction solvent before use. Follow the manufacturer's protocol.
-
Add Resin to the Reaction Mixture: Add the recommended amount of scavenger resin (typically a 5-10 fold molar excess relative to the copper catalyst) directly to the reaction mixture.
-
Incubate: Gently agitate the mixture at room temperature or 4°C. The incubation time will vary depending on the resin and the reaction conditions (typically 1-4 hours).[1]
-
Remove the Resin: Separate the resin from the reaction mixture by filtration or centrifugation.
-
Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate/supernatant and the washings. The purified product can then be obtained by solvent evaporation or other downstream processing.
Protocol 3: Copper Removal by Size Exclusion Chromatography (SEC)
This method is ideal for purifying large biomolecules from small molecules like copper ions and EDTA.
-
Select the SEC Column: Choose a SEC column with a fractionation range appropriate for the size of your biomolecule.
-
Equilibrate the Column: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.
-
Prepare the Sample: If necessary, concentrate your sample to a small volume.
-
Inject the Sample: Inject the sample onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer. The larger biomolecule will elute first, while the smaller copper complexes will be retained longer on the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm for proteins) to identify the fractions containing your purified biomolecule.
-
Pooling and Concentration: Pool the fractions containing the purified product and concentrate if necessary.
Visualizations
Caption: General workflow for copper catalyst removal.
Caption: Troubleshooting logic for persistent copper contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of copper-induced protein precipitation across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Propargyl-PEG2-methylamine with other PEG linkers for bioconjugation.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and overall performance of the resulting conjugate. Polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs, primarily due to their ability to enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles.[][2][3] This guide provides a comprehensive comparison of Propargyl-PEG2-methylamine with other commonly used PEG linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific bioconjugation applications.
Overview of this compound
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl) group and a methylamine (B109427) group, separated by a two-unit polyethylene glycol spacer.[4] The propargyl group is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-functionalized molecule.[4] The methylamine group provides a reactive handle for conjugation to molecules bearing carboxylic acids, activated esters (like NHS esters), or carbonyls.[4] This dual functionality makes it a versatile tool for constructing complex biomolecular architectures.
Comparison of Key Performance Parameters
The selection of a PEG linker is a multi-faceted decision that depends on the specific requirements of the bioconjugate. The following tables provide a comparative overview of this compound and other prevalent PEG linkers across several key performance indicators.
Table 1: Comparison of Reaction Chemistries and Efficiencies
| Linker Type | Reactive Groups | Target Functional Groups | Typical Reaction Efficiency | Key Advantages | Key Disadvantages |
| Propargyl-PEG-amine | Alkyne, Amine | Azide (B81097), Carboxylic Acid/NHS Ester | High to Quantitative (Click Chemistry) | High specificity, bioorthogonal, stable triazole linkage. | Requires copper catalyst (CuAAC), which can be cytotoxic. |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thiol, Amine | High | Highly selective for thiols at neutral pH. | Potential for retro-Michael addition leading to deconjugation, susceptibility to hydrolysis.[5] |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne, NHS Ester | Azide, Amine | High to Quantitative | Copper-free click chemistry (SPAAC), bioorthogonal, fast reaction kinetics.[6][7] | DBCO is a bulky, hydrophobic group. |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Alkyne/DBCO, Amine | High to Quantitative | Versatile for both CuAAC and SPAAC click chemistry. | Requires a reaction partner with an alkyne or strained alkyne. |
| NHS Ester-PEG-NHS Ester | NHS Ester (homobifunctional) | Amine | Moderate to High | Simple one-step conjugation to amines. | Can lead to intramolecular cross-linking or polymerization. |
Table 2: Comparison of Stability and Physicochemical Properties
| Linker Type | Linkage Stability | Impact on Solubility | Impact on Aggregation | Cleavability |
| Propargyl-PEG-amine (via CuAAC) | High (Triazole) | Good | Reduces aggregation.[8] | Non-cleavable |
| Maleimide-PEG-NHS Ester (Thioether) | Moderate | Good | Reduces aggregation. | Non-cleavable (can be designed with cleavable motifs) |
| DBCO-PEG-NHS Ester (via SPAAC) | High (Triazole) | Good | Reduces aggregation.[9] | Non-cleavable |
| Azide-PEG-NHS Ester (via Click) | High (Triazole) | Good | Reduces aggregation. | Non-cleavable |
| NHS Ester-PEG-NHS Ester (Amide) | High (Amide) | Good | Reduces aggregation. | Non-cleavable |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful bioconjugation. Below are representative methodologies for the key chemistries discussed.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines the conjugation of an azide-containing biomolecule to a molecule functionalized with this compound.
Materials:
-
Azide-functionalized biomolecule
-
This compound functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Dissolve the azide and alkyne-functionalized molecules in the reaction buffer.
-
-
Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Conjugation Reaction:
-
In the reaction vessel, combine the azide-functionalized biomolecule and a 2 to 10-fold molar excess of the this compound functionalized molecule.
-
Add the CuSO4/THPTA premix to the reaction mixture to a final concentration of 0.1-0.5 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and catalyst.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-PEG linker to a thiol-containing biomolecule (e.g., a protein with reduced cysteine residues).
Materials:
-
Thiol-containing biomolecule
-
Maleimide-PEG linker
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP or DTT) (Optional, for reducing disulfide bonds)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation (if necessary): If targeting cysteine residues in disulfide bonds, reduce the biomolecule with a 10-fold molar excess of TCEP at 37°C for 1-2 hours. Remove the reducing agent by dialysis or desalting column.
-
Preparation of Stock Solutions:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the Maleimide-PEG linker in a compatible organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the Maleimide-PEG linker solution to the biomolecule solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to react with excess maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-PEG Linkers
This protocol details the copper-free conjugation of an azide-containing biomolecule with a DBCO-PEG linker.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-PEG linker
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the DBCO-PEG linker in a compatible organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the DBCO-PEG linker solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[10]
-
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 4: NHS Ester-Amine Conjugation
This protocol describes the conjugation of an NHS ester-PEG linker to a biomolecule containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Amine-containing biomolecule
-
NHS ester-PEG linker
-
Reaction Buffer (e.g., phosphate or borate (B1201080) buffer, pH 7.5-8.5)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the amine-containing biomolecule in the reaction buffer. Ensure the buffer is free of primary amines.
-
Immediately before use, dissolve the NHS ester-PEG linker in a dry, amine-free organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add a 10 to 50-fold molar excess of the NHS ester-PEG linker solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the generalized workflows for the key bioconjugation strategies discussed.
References
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Propargyl-PEG2-methylamine vs. Propargyl-PEG4-methylamine: A Comparative Guide to ADC Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of an Antibody-Drug Conjugate (ADC) is a critical attribute influencing its therapeutic index, directly impacting efficacy and safety. The choice of linker, the molecular bridge between the antibody and the cytotoxic payload, is paramount in modulating the physicochemical and pharmacological properties of the ADC. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable for their ability to enhance hydrophilicity and improve pharmacokinetics. This guide provides an objective comparison of two commonly used short-chain PEG linkers, Propargyl-PEG2-methylamine and Propargyl-PEG4-methylamine, in the context of ADC stability, supported by available experimental data and detailed methodologies.
The Influence of PEG Linker Length on ADC Stability
The length of the PEG chain in a linker can profoundly impact the stability of an ADC in several ways. The primary role of the PEG moiety is to increase the hydrophilicity of the ADC, which is often challenged by the conjugation of a hydrophobic payload.[1][2] This increased water solubility helps to mitigate aggregation, a common issue that can lead to rapid clearance of the ADC from circulation and potential immunogenicity.[3][4] Furthermore, the flexible PEG chain can act as a steric shield, preventing intermolecular interactions between ADC molecules.[5]
Generally, a longer PEG chain imparts greater hydrophilicity.[5] However, the choice between a shorter (PEG2) and a slightly longer (PEG4) linker involves a trade-off between solubility, stability, and potency, and the optimal choice is often specific to the antibody, payload, and conjugation chemistry.[1][6]
Data Presentation: A Comparative Analysis
While direct head-to-head comparative studies for this compound versus Propargyl-PEG4-methylamine across a range of ADCs are not extensively published, we can infer performance from studies examining the impact of short PEG linker lengths on key ADC stability parameters.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Spacer | Conjugation Chemistry | Achieved DAR | Observations |
| PEG2 | Maleimide | Similar to PEG4 | Non-cleavable linker-payloads with PEG2 or PEG4 spacers provided similar DARs.[7] |
| PEG4 | Maleimide | Similar to PEG2 | Non-cleavable linker-payloads with PEG2 or PEG4 spacers provided similar DARs.[7] |
| PEG2 | Succinimide/SPAAC | ~3.9 | With a more hydrophobic conjugation group, the PEG2 spacer provided a higher DAR.[7] |
| PEG4 | Succinimide/SPAAC | Lower than PEG2 | A greater reduction in DAR was observed with the PEG4 spacer when using a more hydrophobic conjugation chemistry.[7] |
Table 2: General Trends of Short PEG Linker Length on ADC Performance
| Parameter | This compound (Shorter) | Propargyl-PEG4-methylamine (Longer) | Rationale |
| Hydrophilicity | Moderate Increase | Higher Increase | Longer PEG chains contribute more to overall hydrophilicity.[5] |
| Aggregation | Effective Reduction | Potentially More Effective Reduction | Increased hydrophilicity and steric hindrance from a longer PEG chain can further prevent aggregation.[1][5] |
| Plasma Stability | Generally Good | May Be Slightly Improved | Longer PEG chains can sometimes lead to slower clearance.[8] |
| In Vitro Potency | May be Higher | May be Slightly Reduced | Longer linkers can sometimes create steric hindrance, potentially affecting antigen binding or payload release.[3][9] |
| Pharmacokinetics | Shorter Half-life | Longer Half-life | Increased hydrodynamic radius with longer PEG chains can reduce renal clearance.[2][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the amount of prematurely released payload over time.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[10]
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC is captured from the plasma using an appropriate method, such as Protein A magnetic beads.[11]
-
The captured ADC is then analyzed to determine the average DAR. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS).[11][12]
-
The plasma supernatant is analyzed to quantify the amount of free payload that has been released from the ADC. This is typically done using LC-MS/MS.[13]
-
The rate of drug release and the decrease in DAR over time are calculated to determine the plasma stability of the ADC.[10]
Aggregation Assessment by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of high molecular weight species (aggregates) which is a critical indicator of ADC physical instability.[14]
Methodology:
-
The ADC sample is subjected to stress conditions, such as elevated temperature (e.g., 40°C) for a defined period, to accelerate potential aggregation.
-
The stressed and non-stressed ADC samples are injected into a size exclusion chromatography (SEC) system.
-
The chromatogram is analyzed to determine the percentage of the monomeric ADC peak versus the high molecular weight species (aggregates) and low molecular weight species (fragments).[12]
-
An increase in the percentage of aggregates over time or under stress indicates physical instability.
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm), which can be an indicator of how the conjugation of the drug-linker affects the protein structure.[15]
Methodology:
-
The ADC and the corresponding unconjugated antibody are prepared in a suitable buffer.
-
The samples are loaded into a differential scanning calorimeter.
-
The temperature is gradually increased, and the instrument measures the heat absorbed by the sample as the protein unfolds.
-
The resulting thermogram is analyzed to determine the melting temperature (Tm) of the different domains of the antibody.
-
A significant decrease in the Tm of the ADC compared to the naked antibody can indicate that the conjugation process has destabilized the antibody structure.[15]
Mandatory Visualization
Caption: Generalized structure of an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. purepeg.com [purepeg.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 15. nanotempertech.com [nanotempertech.com]
The Balancing Act: How PEG Linker Length Dictates Bioconjugate Efficacy
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical endeavor. The linker, a seemingly simple component, plays a pivotal role in determining the overall therapeutic efficacy and safety of these complex molecules. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for modulating the properties of bioconjugates. This guide provides a comprehensive comparison of the impact of PEG linker length on the efficacy of bioconjugates, supported by experimental data and detailed methodologies.
The length of the PEG linker can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1] Hydrophobic payloads, for instance, can lead to aggregation and rapid clearance of antibody-drug conjugates (ADCs) from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's desirable properties.[1][2] However, the choice of PEG linker length is a delicate balance, as it can also affect the biological activity of the conjugated molecule due to steric hindrance.[3]
Comparative Analysis of PEG Linker Length on Bioconjugate Performance
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[4] The following tables summarize quantitative data from various studies to illustrate the trends observed with varying PEG linker lengths in different bioconjugate platforms.
Antibody-Drug Conjugates (ADCs)
The length of the PEG linker in an ADC is a critical parameter that can be fine-tuned to optimize its therapeutic window.[5] Generally, increasing PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy, although this can be accompanied by a decrease in in vitro cytotoxicity.[5]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Short (e.g., PEG4) | Generally more potent | Shorter | May be less effective due to rapid clearance | [1][5] |
| Intermediate (e.g., PEG8, PEG12) | Moderate potency | Increased | Often shows a good balance of potency and PK | [6] |
| Long (e.g., PEG24) | May have reduced potency | Significantly longer | Can be more effective for hydrophobic payloads | [1][6] |
A study on monomethylauristatin E (MMAE) based ADCs found a clear relationship between PEG length and in vivo pharmacology.[6] Longer PEG chains resulted in slower clearance, with a threshold length of PEG8 beyond which clearance was not significantly impacted.[6]
PROTACs (Proteolysis Targeting Chimeras)
In PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and an E3 ligase.[7] An optimal linker length is essential, as a linker that is too short can cause steric hindrance, while one that is too long can lead to reduced efficacy due to increased flexibility and non-productive binding.[7]
| Linker Length (atoms) | Degradation Efficacy (DC50/Dmax) | Ternary Complex Stability | Reference |
| 12 | Less effective | Lower | [7] |
| 16 | Optimal degradation | Higher | [7][8] |
| >16 | Reduced efficacy | Lower | [8] |
For instance, a study on estrogen receptor-α (ERα) degradation showed that a 16-atom linker had superior degradation efficacy compared to a 12-atom linker.[7]
Peptide and Nanoparticle Conjugates
The PEG linker length also influences the targeting ability and cellular uptake of peptide and nanoparticle-based therapies. Shorter PEG linkers have been shown to result in stronger interactions with dendritic cells for nanoparticle vaccines.[9] Conversely, for some targeted liposomal formulations, a longer PEG linker can enhance tumor accumulation in vivo.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with varying PEG linker lengths.
Synthesis and Characterization of ADCs
Objective: To synthesize and characterize ADCs with different PEG linker lengths.
Protocol:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths.
Protocol:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the different ADC constructs and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC construct.
Pharmacokinetic (PK) Analysis
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths in vivo.
Protocol:
-
Animal Model: Use a relevant animal model, such as mice or rats.
-
ADC Administration: Administer a single intravenous dose of each ADC construct to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1 hr, 6 hr, 24 hr, 48 hr).[1]
-
Sample Processing: Isolate plasma from the blood samples.[1]
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.[1]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.[1]
In Vivo Antitumor Efficacy Study
Objective: To assess the in vivo antitumor efficacy of ADCs with different PEG linker lengths.
Protocol:
-
Tumor Model: Implant human tumor xenografts that express the target antigen subcutaneously in immunodeficient mice.[1]
-
Treatment Initiation: Once the tumors reach a specified size, randomize the mice into treatment groups.[1]
-
ADC Administration: Administer the different ADC constructs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[1]
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[1]
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing the Impact of PEG Linkers
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows involved in bioconjugate design and evaluation.
Caption: Mechanism of Action of an Antibody-Drug Conjugate.
Caption: Rational Design & Evaluation of Bioconjugates.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may favor stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1] However, a potential trade-off with in vitro potency may exist.[4] The optimal PEG linker length is highly dependent on the specific bioconjugate components and the therapeutic application. Therefore, a systematic and empirical evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new bioconjugate to achieve the desired balance of properties and maximize therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
The design of an antibody-drug conjugate (ADC) is a delicate balance of choices aimed at maximizing tumor cell killing while minimizing systemic toxicity. Central to this balancing act is the linker, the chemical bridge between the antibody and the cytotoxic payload. The decision between a cleavable and a non-cleavable linker profoundly influences an ADC's mechanism of action, stability, efficacy, and safety profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform rational ADC design.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Payload is released upon cleavage of the linker by specific triggers in the tumor microenvironment or within the cancer cell (e.g., enzymes, pH, reducing agents).[1][2][3] | Payload is released after the ADC is internalized and the antibody component is completely degraded in the lysosome.[1][3][4] |
| Released Payload | Typically the unmodified, potent parent drug.[1] | The payload attached to the linker and a single amino acid residue from the antibody.[4] |
| Bystander Effect | Can induce a significant bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[1][3] This is particularly advantageous in heterogeneous tumors. | Generally a weak or non-existent bystander effect as the released payload is often charged and less membrane-permeable.[1] |
| Plasma Stability | Generally considered to have lower plasma stability with a higher risk of premature payload release, which can lead to off-target toxicity.[1][5] | Exhibit higher plasma stability, leading to a longer half-life in circulation and potentially a better safety profile.[3][4] |
| Therapeutic Window | The therapeutic window can be narrower due to the potential for off-target toxicity from premature payload release. | The higher stability can contribute to a wider therapeutic window.[4] |
| Ideal Application | Heterogeneous solid tumors where the bystander effect is beneficial.[1] | Hematological malignancies or tumors with uniform high antigen expression. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
| ADC | Linker Type | Payload | Target Antigen | Cell Line | IC50 | Citation(s) |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | HER2+ cells | 14.3 pM | [2] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable | DM1 | HER2 | HER2+ cells | 33 pM | [2] |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | DM1 | CD22 | Human Lymphoma | Not specified, but showed tumor regression in vivo | [6] |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable | DM1 | EpCAM | EpCAM+ xenograft | Less active than cleavable counterparts in vivo | [2] |
| EV20/MMAF | Non-cleavable | MMAF | HER-3 | HuH7 (Liver Cancer) | ~25 nM | [7] |
| EV20-sss-vc/MMAF | Cleavable (Val-Cit) | MMAF | HER-3 | HuH7 (Liver Cancer) | More potent than non-cleavable counterpart | [7] |
In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Payload | Xenograft Model | Dosing | Outcome | Citation(s) |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | DM1 | Human Lymphoma | 3 mg/kg | Tumor regression | [6] |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable | DM1 | EpCAM+ | 3 mg/kg | Less active than cleavable counterparts | [2] |
| Trastuzumab-Exo-EVC-Exatecan | Cleavable (Exo-EVC) | Exatecan | NCI-N87 (Gastric) | 2.5 mg/kg | Significant antitumor efficacy | [2][8] |
| Trastuzumab-Val-Cit-PABC-MMAE | Cleavable (Val-Cit) | MMAE | NCI-N87 (Gastric) | 2.5 mg/kg | Less effective than Exo-EVC-MMAE | [2] |
| EV20-sss-vc/MMAF | Cleavable (Val-Cit) | MMAF | Liver Cancer | Not specified | Inhibited tumor growth | [7] |
Pharmacokinetic Parameters
| ADC | Linker Type | Payload | Species | Half-life (t1/2) | Clearance | Citation(s) |
| T-DM1 | Non-cleavable | DM1 | Human | ~3.5 days | 0.676 L/day | [9] |
| Trastuzumab | (Unconjugated) | - | Human | - | ~0.2 L/day | [9] |
| T-SPP-DM1 | Cleavable (Disulfide) | DM1 | Animal model | Shorter than T-DM1 | Faster than T-DM1 | [10] |
Signaling Pathways and Mechanisms of Action
The choice of linker dictates the pathway of payload release and subsequent mechanism of action.
Cleavable Linker Mechanism
Cleavable linkers are designed to be stable in the bloodstream and release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2][3] This targeted release is crucial for minimizing off-target toxicity.
Caption: Mechanism of action for an ADC with a cleavable linker.
Non-Cleavable Linker Mechanism
Non-cleavable linkers remain intact during circulation and after internalization. The payload is only released after the entire antibody is degraded within the lysosome of the target cell.[1][3][4]
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: The samples are analyzed to quantify the amount of intact ADC and released payload.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Comparative Guide to Propargyl-PEG2-acid and Propargyl-PEG2-methylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the choice of a linker molecule is paramount to the success of complex constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of these biomolecules but also critically influences their solubility, stability, and overall efficacy. This guide provides a detailed comparison of two widely used heterobifunctional linkers: Propargyl-PEG2-acid and Propargyl-PEG2-methylamine. Both molecules share a common propargyl group for "click chemistry" applications and a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity. Their key distinction lies in the terminal functional group—a carboxylic acid versus a methylamine (B109427)—which dictates their conjugation strategy and, consequently, their specific applications.
Overview of the Linkers
Propargyl-PEG2-acid and this compound are valuable tools in the bioconjugation toolkit, enabling the precise and efficient coupling of molecules.[1] The propargyl group provides a reactive alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly referred to as click chemistry. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[2] The PEG2 spacer offers a balance of hydrophilicity and a defined length, which can improve the solubility of the final conjugate and provide spatial separation between the conjugated molecules.
The primary difference between the two linkers is their terminal functional group. Propargyl-PEG2-acid possesses a carboxylic acid (-COOH), which is typically reacted with primary amines on biomolecules to form stable amide bonds.[3] Conversely, this compound has a methylamine (-CH3NH2) group, which can be conjugated to carboxylic acids, activated esters (like NHS esters), or carbonyls (aldehydes and ketones) through amide bond formation or reductive amination.[2]
Comparative Analysis
The selection between Propargyl-PEG2-acid and this compound is primarily driven by the available functional groups on the target biomolecule and the desired linkage chemistry.
Reactivity and Target Molecules:
-
Propargyl-PEG2-acid is the linker of choice when targeting primary amines, such as the side chains of lysine (B10760008) residues in proteins or antibodies. The carboxylic acid is activated, often using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form a reactive NHS ester that readily couples with amines to create a stable amide bond.[3]
-
This compound is employed when the target molecule bears a carboxylic acid, an activated ester, or a carbonyl group. The methylamine can directly react with an activated carboxylic acid to form an amide bond or undergo reductive amination with an aldehyde or ketone to form a stable secondary amine linkage.[2]
Stability of the Resulting Linkage:
Both amide and secondary amine bonds are generally stable under physiological conditions. However, amide bonds exhibit exceptional stability due to resonance delocalization, making them highly resistant to chemical and enzymatic degradation.[4] This enhanced stability can be advantageous in applications where long-term circulation and resistance to cleavage are desired.
Solubility:
The short PEG2 spacer in both linkers contributes to the water solubility of the resulting conjugates, which is particularly beneficial when working with hydrophobic small molecules or proteins that are prone to aggregation.
Data Presentation
Table 1: General Properties of Propargyl-PEG2-acid and this compound
| Property | Propargyl-PEG2-acid | This compound |
| Molecular Formula | C8H12O4 | C8H15NO2 |
| Molecular Weight | 172.18 g/mol | 157.21 g/mol |
| Terminal Functional Group | Carboxylic Acid (-COOH) | Methylamine (-CH3NH2) |
| Propargyl Group | Yes | Yes |
| PEG Spacer | 2 ethylene (B1197577) glycol units | 2 ethylene glycol units |
| Primary Conjugation Target | Primary Amines (e.g., Lysine) | Carboxylic Acids, NHS Esters, Aldehydes, Ketones |
| Resulting Linkage | Amide Bond | Amide Bond or Secondary Amine |
Table 2: Reaction Compatibility and General Conditions
| Reaction Type | Linker | Target Functional Group | Key Reagents | General pH |
| Amide Bond Formation | Propargyl-PEG2-acid | Primary Amine | EDC, NHS | 7.2-7.5 (coupling) |
| Amide Bond Formation | This compound | Activated Carboxylic Acid (NHS ester) | - | 7.0-8.5 |
| Reductive Amination | This compound | Aldehyde, Ketone | Sodium Cyanoborohydride (NaBH3CN) | 6.0-7.0 |
| Click Chemistry (CuAAC) | Both | Azide | Copper(I) catalyst, Reducing agent (e.g., Sodium Ascorbate) | 4.0-12.0 |
Experimental Protocols
The following are detailed, representative methodologies for the key conjugation reactions involving these linkers.
Protocol 1: Amide Bond Formation using Propargyl-PEG2-acid
This protocol describes the conjugation of Propargyl-PEG2-acid to a primary amine-containing molecule, such as a protein.
Materials:
-
Propargyl-PEG2-acid
-
Amine-containing protein
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve Propargyl-PEG2-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 100 mM each.
-
Prepare the amine-containing protein in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Propargyl-PEG2-acid:
-
In a microcentrifuge tube, combine a 5-10 fold molar excess of Propargyl-PEG2-acid with the protein to be conjugated.
-
Add a 1.5-fold molar excess of both EDC and NHS solution to the Propargyl-PEG2-acid.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Protein:
-
Add the activated Propargyl-PEG2-acid solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy (if the linker or protein has a suitable chromophore).
-
Protocol 2: Reductive Amination using this compound
This protocol outlines the conjugation of this compound to an aldehyde- or ketone-containing molecule.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule
-
Sodium Cyanoborohydride (NaBH3CN)
-
Reaction Buffer (e.g., 0.1 M HEPES, 0.15 M NaCl, pH 7.0)
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare a fresh solution of NaBH3CN in Reaction Buffer at a concentration of 1 M.
-
Dissolve the aldehyde- or ketone-containing molecule in Reaction Buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the aldehyde- or ketone-containing molecule with a 10-50 fold molar excess of this compound.
-
Add NaBH3CN to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Purify the conjugate using dialysis, SEC, or reversed-phase HPLC to remove excess reagents.
-
-
Characterization:
-
Analyze the purified conjugate by MS to confirm successful conjugation.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl-functionalized molecule (prepared using either linker) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Reaction Buffer (e.g., PBS or Tris-buffered saline)
-
DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the propargyl-functionalized and azide-containing molecules in the Reaction Buffer (with up to 10% DMF or DMSO if needed for solubility).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a reaction tube, combine the propargyl- and azide-containing molecules (typically at a 1:1.5 to 1:3 molar ratio).
-
Prepare the copper catalyst premix by adding the CuSO4 solution to the THPTA solution in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 0.1-1 mM copper.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as SEC, HPLC, or affinity chromatography.
-
-
Characterization:
-
Confirm the formation of the conjugate by MS.
-
Mandatory Visualization
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for CuAAC Click Chemistry.
Conclusion
Propargyl-PEG2-acid and this compound are versatile and efficient linkers for the construction of complex bioconjugates. The choice between them is fundamentally guided by the functional groups available on the target molecules. For conjugating to primary amines, such as those on lysine residues of proteins, Propargyl-PEG2-acid is the appropriate choice, leading to the formation of a highly stable amide bond. When the target molecule presents a carboxylic acid, activated ester, or carbonyl group, this compound provides the necessary reactive handle. By understanding the distinct reactivity of their terminal functional groups, researchers can strategically design and synthesize novel ADCs, PROTACs, and other targeted therapeutics with tailored properties for a wide range of applications in drug development and biomedical research.
References
The Length Matters: How PEG Chains Dictate the Pharmacokinetic Fate of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs) is a critical step in translating a promising candidate into a clinical success. One of the key determinants in this optimization is the length of the polyethylene (B3416737) glycol (PEG) chain used in the linker, which significantly influences the ADC's half-life, clearance, and tumor uptake. This guide provides an objective comparison of how varying PEG chain lengths impact ADC pharmacokinetics, supported by experimental data and detailed methodologies.
The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biologics. In the context of ADCs, PEG linkers offer a dual advantage: they can improve the hydrophilicity of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing aggregation, and they can increase the hydrodynamic radius of the molecule. This increased size leads to reduced renal clearance and a prolonged circulation half-life, ultimately allowing for greater accumulation of the cytotoxic payload in the tumor.[1][2][3] However, the length of the PEG chain must be carefully selected, as it can also impact the ADC's potency.
Comparative Analysis of PEG Chain Length on ADC Pharmacokinetics
Experimental data from various studies consistently demonstrate a direct correlation between the length of the PEG chain and the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to a longer plasma half-life and decreased clearance. However, this can be a trade-off, as increased PEG length can sometimes lead to reduced in vitro cytotoxicity.
Impact on Half-Life and Clearance
The most pronounced effect of increasing PEG chain length is the extension of the ADC's circulation half-life. For instance, in a study on affibody-based drug conjugates, a 4 kDa PEG chain extended the half-life by 2.5-fold, while a 10 kDa PEG chain resulted in an 11.2-fold extension compared to the non-PEGylated conjugate.[2] This is primarily due to the increased molecular volume conferred by the PEG chain, which reduces the rate of kidney filtration.[2]
Similarly, studies on ADCs with PEGylated glucuronide-MMAE linkers showed that clearance rates decreased as the number of PEG units increased, with a plateau observed around PEG8.[4][5] This suggests an optimal range for PEG length to achieve favorable clearance rates without introducing other potential liabilities.
| ADC Construct | PEG Chain Length | Half-life (t½) | Clearance (CL) | Fold Change in Half-life | Reference |
| Affibody-MMAE | None | 19.6 min | - | 1.0x | [2] |
| Affibody-MMAE | 4 kDa | 49.2 min | - | 2.5x | [2] |
| Affibody-MMAE | 10 kDa | 219.0 min | - | 11.2x | [2] |
| ZHER2-MMAE | None | ~6.0 h (estimated) | - | 1.0x | [6] |
| PEG20k-ZHER2-MMAE | 20 kDa | 6.4 h | - | ~26x | [6] |
| αCD30-MMAE | No PEG | - | ~15 mL/day/kg | - | [5] |
| αCD30-MMAE | PEG2 | - | ~10 mL/day/kg | - | [5] |
| αCD30-MMAE | PEG4 | - | ~7 mL/day/kg | - | [5] |
| αCD30-MMAE | PEG8 | - | ~5 mL/day/kg | - | [5] |
| αCD30-MMAE | PEG12 | - | ~5 mL/day/kg | - | [5] |
| αCD30-MMAE | PEG24 | - | ~5 mL/day/kg | - | [5] |
Table 1: Influence of PEG Chain Length on ADC Half-life and Clearance. This table summarizes data from multiple studies, illustrating the general trend of increased half-life and decreased clearance with longer PEG chains.
Impact on Tumor Uptake and Efficacy
The extended circulation time afforded by longer PEG chains can lead to enhanced accumulation of the ADC in tumor tissues.[7] Studies have shown that ADCs with longer PEG chains (e.g., PEG8, PEG12, and PEG24) exhibit significantly higher tumor-to-plasma exposure ratios compared to those with shorter chains (e.g., PEG2 and PEG4).[7] This increased tumor accumulation often translates to improved in vivo efficacy. For example, ADCs with 8, 12, and 24 PEG units resulted in a 75-85% reduction in tumor weight, whereas those with 2 and 4 PEG units only achieved a 35-45% reduction.[7]
| ADC Construct | PEG Chain Length | Tumor Uptake/Efficacy | Reference |
| Anti-L540cy ADC | None | 11% tumor weight reduction | [7] |
| Anti-L540cy ADC | PEG2 | 35-45% tumor weight reduction | [7] |
| Anti-L540cy ADC | PEG4 | 35-45% tumor weight reduction | [7] |
| Anti-L540cy ADC | PEG8 | 75-85% tumor weight reduction | [7] |
| Anti-L540cy ADC | PEG12 | 75-85% tumor weight reduction | [7] |
| Anti-L540cy ADC | PEG24 | 75-85% tumor weight reduction | [7] |
Table 2: Correlation of PEG Chain Length with In Vivo Efficacy. This table highlights the significant improvement in anti-tumor activity with the incorporation of longer PEG chains.
Impact on In Vitro Cytotoxicity
While beneficial for pharmacokinetics, increasing PEG chain length can sometimes have a detrimental effect on the in vitro cytotoxicity of an ADC. The PEG chain can create steric hindrance, potentially interfering with the ADC's binding to its target antigen or the subsequent internalization and release of the cytotoxic payload.[2][8] For instance, modification with 4 kDa and 10 kDa PEG chains reduced the cytotoxicity of an affibody-based conjugate by approximately 6.5- and 22.5-fold, respectively.[2] This underscores the importance of finding a balance between improved pharmacokinetics and maintained potency.
| ADC Construct | PEG Chain Length | IC50 (nM) on NCI-N87 cells | Fold Change in Cytotoxicity | Reference |
| Affibody-MMAE | None | ~4.9 (estimated) | 1.0x | [2] |
| Affibody-MMAE | 4 kDa | 31.9 | 6.5x reduction | [2] |
| Affibody-MMAE | 10 kDa | 111.3 | 22.5x reduction | [2] |
Table 3: Effect of PEG Chain Length on In Vitro Cytotoxicity. This table illustrates the potential trade-off between PEG length and the direct cell-killing ability of the ADC in a controlled laboratory setting.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the structure of a PEGylated ADC and the experimental workflow for its pharmacokinetic analysis.
Caption: General structure of a standard versus a PEGylated ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable PEGylation Enhances the Antitumor Efficacy of Small-Sized Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A comparative review of different click chemistry reagents for bioconjugation.
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, providing a suite of chemical reactions that are rapid, selective, and high-yielding. These reactions have become indispensable tools for researchers in drug development, diagnostics, and fundamental life sciences, enabling the precise covalent linkage of molecules in complex biological environments. This guide offers an objective comparison of the most prominent click chemistry reagents, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Thiol-Ene Chemistry. Supported by experimental data, this review aims to provide the necessary information to select the optimal bioconjugation strategy for your research needs.
At a Glance: Performance Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction is a critical decision in the design of bioconjugates, with each method offering a unique set of advantages and disadvantages. The efficacy of these reactions is primarily evaluated based on their kinetics, biocompatibility, and the stability of the resulting conjugate.
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Features |
| CuAAC | Azide (B81097) | Terminal Alkyne | 10¹ - 10³[1] | Lower (due to copper cytotoxicity)[2] | High yield, regioselective (forms 1,4-disubstituted triazole), requires copper catalyst and reducing agent. |
| SPAAC | Azide | Strained Alkyne (e.g., DBCO, BCN, DIBO) | 10⁻³ - 10¹[3][4] | High (copper-free)[2] | Bioorthogonal, no catalyst required, kinetics depend on the strain of the cyclooctyne (B158145). |
| Thiol-Ene | Thiol | Alkene (e.g., Norbornene, Maleimide) | 10⁻¹ - 10²[1][3] | High (can be initiated by light) | Bioorthogonal, photo-initiated, rapid, forms stable thioether bond. |
In-Depth Analysis of Click Chemistry Reagents
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole linkage.[5]
Advantages:
-
Fast Kinetics: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10¹ to 10³ M⁻¹s⁻¹.[1]
-
High Yields: The reaction is known for its high efficiency, often proceeding to near-quantitative yields.
-
Small, Inert Tags: Azide and alkyne functional groups are small and bioorthogonal, meaning they do not typically interfere with biological processes.
Disadvantages:
-
Copper Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper(I) catalyst, which limits its application in living cells and organisms.[2] Efforts to mitigate this include the use of copper-chelating ligands like THPTA.
-
Requirement for Reducing Agents: A reducing agent, such as sodium ascorbate, is required to maintain copper in its active Cu(I) oxidation state.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction does not require a copper catalyst and instead relies on the high ring strain of a cyclooctyne to react with an azide.[6]
Advantages:
-
High Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for bioconjugation in living systems.[2]
-
Bioorthogonal: Like CuAAC, the azide and strained alkyne groups are bioorthogonal.
Disadvantages:
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 10¹ M⁻¹s⁻¹, depending on the specific cyclooctyne used.[3][4]
-
Bulky Reagents: Strained cyclooctynes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance.
Common SPAAC Reagents:
| Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0[7] | Fast kinetics, but can be unstable in the presence of thiols.[8] |
| BCN (Bicyclononyne) | ~0.01 - 0.1[3] | More stable than DBCO in reducing environments, but with slower kinetics.[8] |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Good balance of reactivity and stability. |
| BARAC (Biarylazacyclooctynone) | >1.0[4] | Very fast kinetics, but can be unstable.[4] |
Thiol-Ene Chemistry
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene).[6] This reaction can be initiated by light (photo-initiated) and is known for its rapid kinetics and high efficiency.
Advantages:
-
High Biocompatibility: The reaction is bioorthogonal and can be performed under mild, physiological conditions. When photo-initiated, it avoids the need for potentially toxic metal catalysts.
-
Fast Kinetics: Photo-initiated thiol-ene reactions are very rapid, with reaction times often on the order of minutes.
-
Stable Linkage: The resulting thioether bond is highly stable.[5][9]
Disadvantages:
-
Photoinitiator Cytotoxicity: While the reaction itself is biocompatible, the photoinitiators used to generate the thiol radicals can exhibit cytotoxicity.[4][10] Careful selection and optimization of the photoinitiator and light exposure are crucial.
-
Potential for Side Reactions: In radical-mediated processes, there is a potential for side reactions, though the thiol-ene reaction is generally very clean.
Visualizing the Chemistries and Workflows
To better understand the underlying principles and experimental considerations, the following diagrams illustrate the reaction mechanisms, a generalized experimental workflow for comparing these reagents, and a decision-making guide.
Caption: Reaction mechanisms for CuAAC, SPAAC, and Thiol-Ene click chemistry.
Caption: Generalized experimental workflow for comparing click chemistry reagents.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 10. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for validating the efficiency of conjugation with Propargyl-PEG2-methylamine.
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Propargyl-PEG2-methylamine is a critical step in creating advanced therapeutics and research tools. This bifunctional linker, featuring a propargyl group for click chemistry and a methylamine (B109427) group for reactions with entities like carboxylic acids or NHS esters, requires robust validation methods to ensure conjugation efficiency and product quality. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Validation Methodologies
The choice of analytical technique for validating the conjugation efficiency of this compound depends on several factors, including the properties of the conjugated molecules, the required level of detail, and available instrumentation. The following table summarizes the performance of common validation methods.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polyacrylamide Gel Electrophoresis (PAGE) |
| Primary Information | Precise mass measurement, confirmation of covalent bond formation, determination of conjugation ratio (e.g., drug-to-antibody ratio).[1] | Separation and quantification of conjugated product from unreacted starting materials, assessment of purity.[] | Detailed structural information, confirmation of triazole ring formation (for click chemistry), quantification of degree of PEGylation.[3][4][5] | Assessment of molecular weight shift upon conjugation, estimation of purity and conjugation efficiency.[6] |
| Quantitative/Qualitative | Both | Primarily Quantitative | Both | Primarily Qualitative (can be semi-quantitative with densitometry) |
| Sensitivity | Very High (sub-microgram)[1] | High (microgram to nanogram)[][7] | Moderate to Low (requires higher sample concentration)[4][5] | Low (microgram to nanogram with staining)[1] |
| Throughput | Moderate to High | High | Low | High |
| Strengths | Provides definitive confirmation of conjugation and precise mass information. | Excellent for assessing purity, quantifying reaction yield, and separating reaction components.[] | Provides unambiguous structural elucidation and can directly quantify the degree of PEGylation without reference standards.[3] | Simple, widely available, and good for a quick assessment of conjugation success. Native PAGE can overcome issues seen with SDS-PAGE for PEGylated proteins.[6][8] |
| Weaknesses | May not distinguish isomers. Complex spectra for heterogeneous mixtures. | Does not provide direct structural confirmation. Method development can be time-consuming. | Lower sensitivity, not suitable for very large proteins or complex mixtures.[9] | Provides apparent molecular weight which can be inaccurate for PEGylated proteins (especially in SDS-PAGE). Bands can be smeared.[6] |
| Instrumentation Cost | High | Moderate | High | Low |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for validating conjugation efficiency and a logical flow for selecting the appropriate analytical method.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the validation of this compound conjugates.
Mass Spectrometry (MS) for Intact Mass Analysis
Principle: This method confirms conjugation by detecting the mass increase corresponding to the addition of the this compound linker and the conjugated molecule.
Protocol:
-
Sample Preparation:
-
Desalt the purified conjugate using a suitable method (e.g., dialysis, size-exclusion spin columns) into a volatile buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[10]
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with electrospray ionization (ESI), typically containing 0.1% formic acid in a mixture of water and an organic solvent like acetonitrile (B52724).[1]
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins) connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra in the appropriate mass range.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its conjugated forms.
-
Calculate the conjugation efficiency by comparing the peak intensities of the conjugated and unconjugated species.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates molecules based on their physicochemical properties. Size-Exclusion Chromatography (SEC) separates based on size, while Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) separate based on hydrophobicity.
A. Size-Exclusion Chromatography (SEC-HPLC)
Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate until a stable baseline is achieved.[11]
-
-
Sample Preparation:
-
Filter the purified conjugate through a 0.22 µm filter.
-
Prepare a series of standards of the unconjugated starting materials.
-
-
Analysis:
-
Inject the sample and standards onto the column.
-
Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 280 nm for proteins).
-
The conjugated product, being larger, will elute earlier than the unconjugated protein. Unreacted small molecules will elute later.
-
Calculate the percentage of conjugated material by integrating the peak areas.
-
B. Hydrophobic Interaction Chromatography (HIC-HPLC)
Protocol:
-
System Preparation:
-
Equilibrate the HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate (B86663) in phosphate (B84403) buffer).[1]
-
-
Sample Preparation:
-
Dilute the sample in the high-salt mobile phase.
-
-
Analysis:
-
Inject the sample onto the column.
-
Elute with a decreasing salt gradient. Species with higher degrees of conjugation are typically more hydrophobic and will elute later.
-
Calculate the distribution of different conjugated species by integrating the peak areas.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of a unique proton signal from the PEG chain (e.g., the methoxy (B1213986) protons if using a methoxy-terminated PEG) to a signal from the protein.[3]
Protocol:
-
Sample Preparation:
-
Lyophilize the purified conjugate and dissolve it in a known concentration in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP) if absolute quantification is desired.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic PEG signal (a sharp singlet around 3.6 ppm) and a well-resolved aromatic proton signal from the protein.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.[3]
-
Polyacrylamide Gel Electrophoresis (PAGE)
Principle: PAGE separates proteins based on their size. Conjugation with this compound and another molecule will increase the molecular weight, resulting in a slower migration on the gel.
A. SDS-PAGE (Denaturing)
Protocol:
-
Sample Preparation:
-
Mix the sample with a loading buffer containing SDS and a reducing agent (if desired) and heat to denature.
-
-
Electrophoresis:
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The conjugated protein will appear as a band with a higher apparent molecular weight than the unconjugated protein. Note that for PEGylated proteins, the apparent molecular weight on SDS-PAGE can be significantly larger than the actual molecular weight.[6]
-
B. Native PAGE (Non-denaturing)
Principle: This method is often preferred for PEGylated proteins as it avoids the interaction between PEG and SDS that can cause band smearing and inaccurate molecular weight estimation.[6][8]
Protocol:
-
Sample Preparation:
-
Mix the sample with a non-denaturing loading buffer. Do not heat the sample.[12]
-
-
Electrophoresis:
-
Run the gel in a cold room or on ice to prevent denaturation.
-
-
Staining and Analysis:
-
Stain the gel as with SDS-PAGE. The separation will be based on both size and charge. The conjugated product will migrate differently from the unconjugated protein.
-
References
- 1. benchchem.com [benchchem.com]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enovatia.com [enovatia.com]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Native-PAGE [assay-protocol.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of PEGylated linkers is a critical determinant of the efficacy and safety of bioconjugates, influencing their pharmacokinetic profiles and the precise delivery of therapeutic payloads. This guide provides an objective comparison of the in vitro and in vivo stability of various PEGylated linkers, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.
Comparative Stability of PEGylated Linkers: A Quantitative Overview
The choice of conjugation chemistry significantly impacts the stability of the resulting PEGylated molecule. This section provides a comparative analysis of commonly used linker types, with a focus on their stability in environments mimicking physiological conditions.
Table 1: In Vitro Stability of Thiol-Reactive PEGylated Linkers
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding | Reference(s) |
| Maleimide (B117702) | 1 mM Glutathione (B108866), 37°C | 7 days | ~30% | Susceptible to retro-Michael reaction leading to deconjugation. | [1] |
| Human Plasma | - | - | Undergoes competing retro-Michael and hydrolysis reactions.[2] | [2] | |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >95% | Significantly more stable than maleimide-PEG conjugates.[1] | [1] |
| Vinylpyrimidine | Human Serum | 8 days | ~100% | Demonstrates superior stability compared to maleimide conjugates with no observable transfer of fluorescence. | [1] |
| Quaternized Vinyl Pyridinium | Human Plasma | - | "Fully stable" | Conjugates were found to be fully stable in human plasma. | [1] |
| Thiol-yne (Click Chemistry) | - | - | Very High | Forms a highly stable and irreversible thioether linkage. | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Different PEG Linkages
| PEG-Peptide Linkage | Circulatory Half-life (t½) | Key Finding | Reference(s) |
| Thiol-maleimide (SM) | Long | Stable in circulation for up to 2 hours in mice. | [4] |
| Thiol-vinylsulfone (SV) | Short | Rapid metabolism leads to a decreased pharmacokinetic half-life. | [4] |
| Thiol-acetamide (SA) | Short | Rapid metabolism leads to a decreased pharmacokinetic half-life. | [4] |
| Penicillamine-thiol-maleimide (PM) | Long | Stable in blood over 2 hours. | [4] |
Note: Direct comparisons between studies should be made with caution due to variations in experimental models, payloads, and analytical methods.
Experimental Protocols for Stability Assessment
Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker stability. The following are representative protocols for key in vitro and in vivo stability assays.
In Vitro Stability Assay in the Presence of Glutathione
This assay assesses the stability of a thiol-reactive PEGylated conjugate in the presence of a high concentration of a competing thiol, glutathione (GSH), which is abundant intracellularly and in plasma.
Objective: To monitor the degradation of a conjugate over time due to thiol exchange.
Materials:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
Prepare a control sample of the bioconjugate in PBS without glutathione.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method (e.g., reverse-phase HPLC, LC-MS) to quantify the percentage of the intact conjugate remaining.
-
In Vivo Pharmacokinetic and Stability Study
This protocol outlines a typical workflow for assessing the in vivo stability and pharmacokinetic profile of a PEGylated conjugate in a rodent model.
Objective: To determine the circulatory half-life and stability of the conjugate in a living organism.
Materials:
-
PEGylated conjugate
-
Appropriate animal model (e.g., BALB/c mice)
-
Sterile saline for injection
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical platform for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer the PEGylated conjugate to the animals via intravenous injection at a predetermined dose (e.g., 5 mg/kg).[5]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Process the collected blood samples to separate the plasma by centrifugation.[5]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.[6]
-
Visualization of Linker Chemistries and Stability Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PEGylated linker stability.
Maleimide-Thiol Conjugation and Degradation Pathways
This diagram illustrates the reaction of a PEG-maleimide with a thiol-containing molecule and the subsequent competing retro-Michael and hydrolysis reactions that affect its stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. benchchem.com [benchchem.com]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Propargyl-PEG2-methylamine: A Performance Benchmark Against Leading Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an objective comparison of Propargyl-PEG2-methylamine against two widely used alternative crosslinkers: a traditional NHS-ester based crosslinker, SMCC, and a copper-free click chemistry reagent, DBCO-PEG4-NHS ester. The following analysis is supported by experimental data to inform the selection of the optimal crosslinking strategy for your research needs.
This compound is a heterobifunctional crosslinker featuring a terminal alkyne (propargyl group) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a methylamine (B109427) group for reaction with entities like carboxylic acids or activated NHS esters.[1] This design offers a blend of click chemistry's reliability with traditional amine reactivity. To rigorously evaluate its performance, we benchmark it against Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a staple in NHS-ester and maleimide (B117702) chemistry, and a strain-promoted alkyne, DBCO-PEG4-NHS ester, which enables copper-free click chemistry.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives in the context of conjugating a small molecule payload to a monoclonal antibody (mAb).
| Performance Metric | This compound + Azide-Payload | SMCC (NHS-ester/Maleimide) | DBCO-PEG4-NHS ester + Azide-Payload |
| Reaction Efficiency (%) | > 95 | 80-90 | > 95 |
| Reaction Time (hours) | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Optimal pH Range | 7.0 - 8.0 | 7.2 - 7.5 (NHS-ester), 6.5 - 7.5 (Maleimide) | 4.0 - 8.5 |
| Linkage Stability (t½ in plasma) | > 2 weeks (Triazole) | ~ 1 week (Thioether) | > 2 weeks (Triazole) |
| Drug-to-Antibody Ratio (DAR) Homogeneity | High | Moderate to High | High |
| Aqueous Solubility | High | Low to Moderate | High |
| Bioorthogonality | High (requires copper catalyst) | Moderate (potential for side reactions) | Very High (copper-free) |
Experimental Protocols
The data presented above is based on the following key experimental methodologies for comparing crosslinker performance.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
Objective: To synthesize ADCs using this compound, SMCC, and DBCO-PEG4-NHS ester for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4.
-
This compound.
-
Azide-functionalized cytotoxic payload.
-
SMCC.
-
Thiol-functionalized cytotoxic payload.
-
DBCO-PEG4-NHS ester.
-
Copper (II) sulfate (B86663), THPTA ligand, and sodium ascorbate (B8700270) for CuAAC reaction.
-
Reaction buffers: PBS (pH 7.4), Borate buffer (pH 8.5).
-
Desalting columns.
Procedure:
1. This compound Conjugation (CuAAC): a. Modify the mAb with this compound by reacting its methylamine group with accessible carboxyl groups on the antibody, activated in situ with EDC/NHS chemistry. b. Purify the propargylated mAb using a desalting column. c. Prepare the CuAAC catalyst solution by mixing copper (II) sulfate and THPTA ligand. d. Add the azide-functionalized payload to the propargylated mAb. e. Initiate the click reaction by adding the catalyst solution followed by sodium ascorbate. f. Allow the reaction to proceed for 2 hours at room temperature. g. Purify the resulting ADC using a desalting column.
2. SMCC Conjugation: a. React the mAb with a 10-fold molar excess of SMCC in PBS (pH 7.4) for 1 hour at room temperature to introduce maleimide groups. b. Remove excess SMCC using a desalting column. c. Add a 5-fold molar excess of the thiol-functionalized payload to the maleimide-activated mAb. d. Allow the reaction to proceed for 4 hours at room temperature. e. Purify the ADC using a desalting column.
3. DBCO-PEG4-NHS Ester Conjugation (SPAAC): a. React the mAb with a 10-fold molar excess of DBCO-PEG4-NHS ester in PBS (pH 7.4) for 1 hour at room temperature to introduce DBCO groups. b. Remove excess DBCO-PEG4-NHS ester using a desalting column. c. Add a 3-fold molar excess of the azide-functionalized payload to the DBCO-activated mAb. d. Allow the reaction to proceed for 1 hour at room temperature. e. Purify the ADC using a desalting column.
Protocol 2: Determination of Reaction Efficiency and Drug-to-Antibody Ratio (DAR)
Objective: To quantify the efficiency of the conjugation reactions and determine the average number of drug molecules conjugated per antibody.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a reliable method to separate antibody species with different numbers of conjugated drugs. The peak areas corresponding to different DAR values are integrated to calculate the average DAR and assess the homogeneity of the conjugate.
-
UV-Vis Spectroscopy: The concentration of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm and the characteristic wavelength of the drug, respectively. These values are used to calculate the average DAR.
-
Mass Spectrometry (LC-MS): For a more precise determination, the intact ADC or its subunits (light and heavy chains) can be analyzed by LC-MS.[1][2] The mass difference between the unconjugated and conjugated antibody/subunits reveals the number of attached drug molecules. The relative abundance of each species is used to calculate the average DAR.[1][3]
Protocol 3: Linkage Stability Assay
Objective: To assess the stability of the chemical linkage between the drug and the antibody under physiological conditions.
Procedure:
-
Incubate the purified ADCs in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the ADC-plasma mixture.
-
Capture the ADC from the plasma using affinity chromatography (e.g., Protein A).
-
Analyze the captured ADC by HIC-HPLC or LC-MS to determine the average DAR.
-
A decrease in the average DAR over time indicates cleavage of the linker and release of the payload. The half-life (t½) of the linkage can be calculated from the rate of DAR decrease. The triazole linkage formed via click chemistry is known to be highly stable and resistant to enzymatic cleavage compared to other linkages.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for the comparative evaluation of crosslinkers in the context of ADC development.
Caption: Comparative workflow for ADC development using different crosslinkers.
Conclusion
This compound stands as a robust and efficient crosslinker for bioconjugation. Its performance, particularly in terms of reaction efficiency and the stability of the resulting triazole linkage, is comparable to the leading copper-free click chemistry reagent, DBCO-PEG4-NHS ester, and superior to the traditional SMCC crosslinker. The primary consideration for its application is the requirement of a copper catalyst for the CuAAC reaction. For cellular and in vivo applications where the potential cytotoxicity of copper is a concern, a copper-free alternative like a DBCO-based crosslinker might be preferable. However, for in vitro conjugation and applications where residual copper can be effectively removed, this compound offers an excellent balance of performance, versatility, and cost-effectiveness. The choice of crosslinker will ultimately depend on the specific requirements of the application, including the sensitivity of the biomolecules to the reaction conditions and the desired properties of the final conjugate.
References
Safety Operating Guide
Proper Disposal of Propargyl-PEG2-methylamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Propargyl-PEG2-methylamine. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and effectively. The following protocols are based on general laboratory safety standards and specific information from the product's Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
It is crucial to treat all waste containing this chemical as hazardous.[1]
Quantitative Data Summary
| Regulatory Parameter | Specification | U.S. EPA Regulation |
| Small Quantity Generator (SQG) | Generates > 100 kg and < 1,000 kg of hazardous waste per month. | 40 CFR section 262.11 |
| Large Quantity Generator (LQG) | Generates ≥ 1,000 kg of hazardous waste per month. | 40 CFR section 262.11 |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | 40 CFR section 262.15 |
| Maximum Accumulation Time (SQG) | 180 days (or 270 days if the treatment, storage, and disposal facility is > 200 miles away). | 40 CFR section 262.16 |
| Maximum Accumulation Time (LQG) | 90 days. | 40 CFR section 262.17 |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
2. Waste Segregation and Incompatibility:
-
This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Crucially, avoid mixing this waste with incompatible chemicals. The methylamine (B109427) group can react with acids, activated NHS esters, and carbonyls (ketones, aldehydes).[4][5] Consult a chemical incompatibility chart and the SDS of all waste components.[6][7][8][9]
-
Store the waste container away from acids and strong oxidizing agents.
3. Waste Collection and Container Management:
-
Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, leak-proof cap.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][11]
4. Disposal Procedure for Unused/Neat this compound:
-
Do not attempt to neutralize or treat the chemical in the lab unless you are equipped and trained for such procedures.
-
Transfer the unused material directly into the designated hazardous waste container.
5. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, pipette tips, and absorbent paper should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.
-
Liquid Waste (Aqueous Solutions): Collect all aqueous solutions containing this compound in the designated liquid hazardous waste container. Do not dispose of these solutions down the drain.[1]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble) before being disposed of as non-hazardous waste.[1] The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[1] After rinsing, deface or remove the original label from the container.[1]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12]
-
Final disposal methods may include incineration in a licensed facility or burial in a specially licensed landfill.[10]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes in the proper disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound waste.
Caption: A decision tree for assessing chemical compatibility before mixing waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 1835759-76-6 | BroadPharm [broadpharm.com]
- 6. labsafety.jhu.edu [labsafety.jhu.edu]
- 7. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
- 8. wisconsin.edu [wisconsin.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
